molecular formula C20H34O3 B12316522 Pterokaurane R

Pterokaurane R

Katalognummer: B12316522
Molekulargewicht: 322.5 g/mol
InChI-Schlüssel: MXIMVMNHKVTJLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pterokaurane R has been reported in Pteris ryukyuensis with data available.

Eigenschaften

Molekularformel

C20H34O3

Molekulargewicht

322.5 g/mol

IUPAC-Name

5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol

InChI

InChI=1S/C20H34O3/c1-17(12-21)9-14(22)10-18(2)15(17)6-7-20-8-13(4-5-16(18)20)19(3,23)11-20/h13-16,21-23H,4-12H2,1-3H3

InChI-Schlüssel

MXIMVMNHKVTJLO-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)CO

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling Pterokaurane R: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pterokaurane R, an ent-kaurane diterpenoid with significant biological activity. While the specific compound "this compound" has not been explicitly identified in the reviewed literature, this document details the discovery, origin, and experimental analysis of closely related and representative ent-kaurane diterpenoids isolated from the roots of Pteris multifida. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by providing detailed experimental protocols, quantitative data on biological activity, and visualizations of relevant biological pathways. The information presented is primarily derived from a key study on the anti-neuroinflammatory properties of these compounds.

Discovery and Origin

The quest for novel bioactive compounds has led researchers to explore the diverse chemical constituents of the plant kingdom. The genus Pteris, a widespread group of ferns, has been identified as a rich source of various secondary metabolites, including a class of tetracyclic diterpenoids known as ent-kauranes. These compounds have garnered significant interest due to their potential therapeutic properties, including cytotoxic and anti-inflammatory activities.

A notable study focused on the roots of Pteris multifida, a perennial fern found in Southeast Asia, led to the isolation of twelve ent-kaurane diterpenoids. Among these were three previously unidentified compounds. While the specific nomenclature "this compound" was not used in this pivotal study, the research provides a foundational understanding of the discovery and biological evaluation of pterokaurane-type compounds from this source. The isolation process involved extraction with 80% methanol, followed by a series of chromatographic separations to yield the pure compounds.

Quantitative Data on Biological Activity

The isolated ent-kaurane diterpenoids from Pteris multifida were evaluated for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a key model for neuroinflammation. The inhibitory concentration (IC50) values were determined to quantify their potency.

Compound NumberCompound NameIC50 (µM) for NO Inhibition
1 2β,16α-dihydroxy-ent-kaurane18.5 ± 1.2
2 16α-hydroxy-ent-kaurane> 100
3 Pterokaurane M1> 100
4 Pterokaurane M1 2-O-β-D-glucopyranoside> 100
5 Pterokaurane M2> 100
6 Pterokaurane M3> 100
7 2β,16α,17-trihydroxy-ent-kaurane24.3 ± 1.5
8 2β,15α,16α-trihydroxy-ent-kaurane> 100
9 2β,16α-dihydroxy-ent-kauran-15-one> 100
10 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranoside> 100
11 2β,16α,17-trihydroxy-ent-kauran-15-one> 100
12 2β,16α,17-trihydroxy-ent-kaurane 2-O-β-D-glucopyranoside> 100

Data sourced from a study on anti-neuroinflammatory ent-kaurane diterpenoids from Pteris multifida roots.

Experimental Protocols

Extraction and Isolation of ent-Kaurane Diterpenoids

The following workflow outlines the general procedure for extracting and isolating ent-kaurane diterpenoids from the roots of Pteris multifida.

G start Dried and powdered roots of Pteris multifida extraction Extraction with 80% Methanol at room temperature start->extraction partition Suspension in H2O and partitioning with Ethyl Acetate (EtOAc) extraction->partition EtOAc_fraction EtOAc-soluble fraction partition->EtOAc_fraction chromatography1 Silica gel column chromatography (n-hexane-EtOAc gradient) EtOAc_fraction->chromatography1 fractions Generation of multiple fractions chromatography1->fractions chromatography2 Sephadex LH-20 column chromatography (CH2Cl2-MeOH, 1:1) fractions->chromatography2 chromatography3 RP-C18 silica gel column chromatography (MeOH-H2O gradient) chromatography2->chromatography3 hplc Preparative HPLC (Acetonitrile-H2O or MeOH-H2O) chromatography3->hplc compounds Isolation of pure ent-kaurane diterpenoids hplc->compounds

Figure 1: General workflow for the extraction and isolation of ent-kaurane diterpenoids.
Cell Culture and Viability Assay

BV-2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed inhibitory effects were not due to cytotoxicity.

Nitric Oxide (NO) Quantification

To measure the anti-inflammatory activity, BV-2 cells were pre-treated with various concentrations of the isolated compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The amount of NO produced in the culture medium was determined by measuring the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent.

Western Blot Analysis

To investigate the mechanism of action, the expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), were analyzed by Western blotting. BV-2 cells were treated with the compounds and LPS. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, and β-actin (as a loading control).

Signaling Pathway

The anti-neuroinflammatory effects of the active ent-kaurane diterpenoids are proposed to occur through the inhibition of pro-inflammatory signaling pathways in microglial cells. Upon activation by LPS, a signaling cascade is initiated, leading to the activation of transcription factors like NF-κB, which in turn upregulate the expression of inflammatory mediators.

G cluster_cell Microglial Cell LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Pterokaurane Active Pterokauranes (e.g., Compound 1 & 7) Pterokaurane->NFkB_pathway Inhibition NFkB NF-κB Activation NFkB_pathway->NFkB Gene_expression Gene Transcription NFkB->Gene_expression iNOS_COX2 iNOS & COX-2 Expression Gene_expression->iNOS_COX2 NO_PGs NO & Prostaglandin Production iNOS_COX2->NO_PGs Inflammation Neuroinflammation NO_PGs->Inflammation

Figure 2: Proposed mechanism of anti-inflammatory action of active ent-kaurane diterpenoids.

Conclusion

The ent-kaurane diterpenoids isolated from Pteris multifida demonstrate significant anti-neuroinflammatory potential. While the specific compound "this compound" remains to be explicitly characterized in the available literature, the detailed analysis of its chemical congeners provides a strong foundation for future research. The methodologies and quantitative data presented in this guide offer valuable insights for scientists and drug development professionals interested in the therapeutic applications of this promising class of natural products. Further investigation is warranted to fully elucidate the structure-activity relationships and the precise molecular targets of these compounds.

Unveiling Pterokaurane R: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R, a member of the ent-kaurane diterpenoid class of natural products, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation, and an exploration of its biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

Natural Sources of this compound

This compound has been identified as a constituent of ferns belonging to the genus Pteris, with Pteris cretica being a notable source. The ent-kaurane diterpenoids are characteristic secondary metabolites of the Pteridaceae family. While the presence of a wide array of analogous diterpenoids in Pteris species is well-documented, the specific quantitative abundance of this compound can vary based on factors such as the geographical location, season of collection, and the specific part of the plant utilized for extraction.

Table 1: Quantitative Data of this compound and Related Compounds in Pteris cretica

CompoundPlant PartExtraction SolventYield (% of dry weight)Reference
This compoundFrondsMethanolData not available in cited literature-
Related ent-kaurane diterpenoidsAerial Parts70% EthanolNot specified for individual compounds[1]
Other diterpenesAerial PartsNot specifiedNot specified for individual compounds[2]

Experimental Protocols: Isolation of this compound from Pteris cretica

The isolation of this compound from its natural source, Pteris cretica, involves a multi-step process of extraction and chromatography. The following protocol is a generalized methodology based on established procedures for the separation of ent-kaurane diterpenoids from Pteris species.

1. Plant Material Collection and Preparation:

  • Fresh fronds of Pteris cretica are collected and authenticated.

  • The plant material is air-dried in the shade to a constant weight and then pulverized into a coarse powder.

2. Extraction:

  • The powdered plant material is exhaustively extracted with methanol at room temperature.

  • The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The fractions are concentrated, and the chloroform and ethyl acetate fractions, which are likely to contain diterpenoids, are selected for further purification.

4. Chromatographic Purification:

  • Silica Gel Column Chromatography: The active fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions rich in the target compound are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved using preparative HPLC with a suitable stationary phase (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).

5. Structure Elucidation:

  • The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and mass spectrometry (MS).

Experimental Workflow for Isolation of this compound

experimental_workflow plant_material Pteris cretica fronds (Dried and Powdered) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) crude_extract->partitioning fractions Active Fractions (CHCl3, EtOAc) partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pterokaurane_r Pure this compound hplc->pterokaurane_r

Caption: General workflow for the isolation of this compound.

Biosynthesis of this compound

The biosynthesis of this compound, as an ent-kaurane diterpenoid, follows the well-established mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway for the synthesis of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

The key steps in the biosynthesis are:

  • Formation of GGPP: Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), derived from either the MVA or MEP pathway, undergo sequential condensation reactions to form the C20 precursor, GGPP.

  • Diterpene Cyclization: GGPP is then cyclized by a class of enzymes known as diterpene synthases. The formation of the characteristic tetracyclic ent-kaurane skeleton proceeds through a protonation-initiated cyclization cascade, leading to the formation of ent-copalyl pyrophosphate (ent-CPP).

  • Formation of ent-Kaurene: ent-CPP is subsequently converted to ent-kaurene by the enzyme ent-kaurene synthase.

  • Post-cyclization Modifications: ent-kaurene undergoes a series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases and other enzymes, to introduce hydroxyl groups and other functionalities at specific positions on the kaurane skeleton, ultimately leading to the formation of this compound.

Biosynthetic Pathway of ent-Kaurane Diterpenoids

biosynthesis_pathway mva_mep Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway ipp_dmapp IPP & DMAPP mva_mep->ipp_dmapp ggpp Geranylgeranyl Pyrophosphate (GGPP) ipp_dmapp->ggpp ent_cpp ent-Copalyl Pyrophosphate (ent-CPP) ggpp->ent_cpp Diterpene Synthase ent_kaurene ent-Kaurene ent_cpp->ent_kaurene ent-Kaurene Synthase oxidation Oxidative Modifications (P450s, etc.) ent_kaurene->oxidation pterokaurane_r This compound oxidation->pterokaurane_r

Caption: Generalized biosynthetic pathway to this compound.

References

The intricate biosynthetic pathway of pterokaurane diterpenoids: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: November 2025

Fremont, CA – November 18, 2025 – Pterokaurane diterpenoids, a fascinating class of natural products with a distinctive bridged-ether tetracyclic kaurane skeleton, have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of these complex molecules, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes the current understanding of the enzymatic cascade, presents available quantitative data, details experimental protocols, and visualizes the key pathways and workflows.

The Core Biosynthetic Pathway: From a Common Precursor to a Unique Scaffold

The biosynthesis of pterokaurane diterpenoids originates from the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The initial steps of the pathway are shared with the biosynthesis of other kaurane-type diterpenoids, including the well-studied gibberellins.[1] The formation of the fundamental tetracyclic kaurane skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs).

First, a class II diTPS, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of the acyclic GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). Subsequently, a class I diTPS, ent-kaurene synthase (KS), facilitates the ionization of the diphosphate group from ent-CPP and orchestrates a series of rearrangements and a final cyclization to yield the tetracyclic olefin, ent-kaurene.[1]

The crucial divergence from the gibberellin pathway and the commitment to pterokaurane biosynthesis occurs after the formation of ent-kaurene. This subsequent phase is primarily orchestrated by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (P450s). The initial oxidation is catalyzed by ent-kaurene oxidase (KO), a member of the CYP701 family of P450s. KO performs a three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, yielding ent-kaurenoic acid.[2][3]

While the precise enzymatic steps leading from ent-kaurenoic acid to the final pterokaurane scaffold are still under active investigation, it is hypothesized that a series of hydroxylations at specific positions on the kaurane ring are necessary precursors to the formation of the characteristic ether bridge. These hydroxylations are likely carried out by other specialized P450s. For instance, hydroxylation at C-13 of ent-kaurenoic acid to produce steviol is a known reaction in the biosynthesis of steviol glycosides, demonstrating the capacity for such modifications.[4] The final step would involve an intramolecular cyclization, likely catalyzed by a "bridge enzyme," a specialized P450 capable of forming the ether linkage that defines the pterokaurane structure.[5]

digraph "Pterokaurane Diterpenoid Biosynthesis" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];

GGPP [label="Geranylgeranyl Pyrophosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; entCPP [label="ent-Copalyl Diphosphate (ent-CPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; entKaurene [label="ent-Kaurene", fillcolor="#F1F3F4", fontcolor="#202124"]; entKaurenoicAcid [label="ent-Kaurenoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; HydroxylatedKA [label="Hydroxylated ent-Kaurenoic Acids", fillcolor="#F1F3F4", fontcolor="#202124"]; Pterokauranes [label="Pterokaurane Diterpenoids", fillcolor="#FBBC05", fontcolor="#202124"];

GGPP -> entCPP [label="ent-Copalyl\nDiphosphate Synthase (CPS)", color="#4285F4"]; entCPP -> entKaurene [label="ent-Kaurene Synthase (KS)", color="#4285F4"]; entKaurene -> entKaurenoicAcid [label="ent-Kaurene Oxidase (KO)\n(CYP701)", color="#EA4335"]; entKaurenoicAcid -> HydroxylatedKA [label="Cytochrome P450s\n(Hydroxylases)", color="#EA4335", style=dashed]; HydroxylatedKA -> Pterokauranes [label="Cytochrome P450\n(Bridge Enzyme)", color="#34A853", style=dashed]; }

Workflow for heterologous expression and characterization.
Transcriptomic Analysis to Identify Candidate Genes

Transcriptome sequencing (RNA-Seq) of pterokaurane-producing plant tissues can identify genes that are co-expressed with known diterpenoid biosynthetic genes, providing candidates for uncharacterized steps in the pathway.

Objective: To identify candidate biosynthetic genes and regulatory factors.

Procedure:

  • RNA Extraction: Isolate high-quality total RNA from plant tissues known to produce pterokaurane diterpenoids.

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing.

  • Data Analysis: Assemble the transcriptome, annotate the unigenes, and perform differential expression analysis to identify genes upregulated in pterokaurane-accumulating tissues or under conditions that induce their production.

  • Co-expression Analysis: Identify genes whose expression patterns are highly correlated with known kaurane biosynthetic genes (e.g., CPS, KS, KO).

Regulatory Networks and Signaling Pathways

The biosynthesis of pterokaurane diterpenoids, like other specialized metabolites, is tightly regulated in response to developmental cues and environmental stimuli. While specific signaling pathways governing pterokaurane production are not yet fully elucidated, the general framework of terpenoid regulation provides a valuable starting point.

Transcription factors (TFs) from various families, including AP2/ERF, bHLH, MYB, and WRKY, are known to play crucial roles in regulating the expression of terpenoid biosynthetic genes.[6][7] These TFs can be activated by various signaling molecules, such as jasmonic acid (JA) and other phytohormones, which are often produced in response to biotic and abiotic stresses. The promoters of pterokaurane biosynthetic genes likely contain cis-regulatory elements that are recognized by these TFs, allowing for coordinated regulation of the entire pathway.

```dot digraph "Regulatory Signaling Pathway" { graph [nodesep=0.3, ranksep=0.3]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Stimuli [label="Environmental/Developmental\nStimuli", fillcolor="#F1F3F4", fontcolor="#202124"]; Hormones [label="Phytohormone Signaling\n(e.g., Jasmonic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; TFs [label="Transcription Factors\n(AP2/ERF, bHLH, MYB, WRKY)", fillcolor="#F1F3F4", fontcolor="#202124"]; BiosyntheticGenes [label="Pterokaurane\nBiosynthetic Genes", fillcolor="#FBBC05", fontcolor="#202124"]; Pterokauranes [label="Pterokaurane\nDiterpenoids", fillcolor="#34A853", fontcolor="#FFFFFF"];

Stimuli -> Hormones [color="#EA4335"]; Hormones -> TFs [label="Activation", color="#EA4335"]; TFs -> BiosyntheticGenes [label="Transcriptional\nRegulation", color="#4285F4"]; BiosyntheticGenes -> Pterokauranes [label="Enzymatic\nSynthesis", color="#4285F4"]; }

References

Pterokaurane R: A Technical Guide to its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a naturally occurring diterpenoid belonging to the ent-kaurane class of compounds. Isolated from the fern Pteris multifida, this molecule is part of a larger family of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, along with a detailed exploration of its potential biological effects and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Properties

This compound possesses a tetracyclic core structure characteristic of the kaurane diterpenes. A summary of its key chemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₂₀H₃₄O₃--INVALID-LINK--[1]
Molecular Weight 322.5 g/mol --INVALID-LINK--[1]
Physical Description Powder--INVALID-LINK--[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone--INVALID-LINK--[1]
Source Pteris multifida--INVALID-LINK--[1]
Spectroscopic Data (Representative)

¹H NMR Spectroscopy: The proton NMR spectrum of a pterokaurane derivative would be expected to show a complex pattern of signals. Key features would likely include singlets for the methyl groups, multiplets in the aliphatic region corresponding to the methylene and methine protons of the fused ring system, and signals for protons attached to carbons bearing hydroxyl groups, which would appear at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide valuable information about the carbon skeleton. It is anticipated that the spectrum would display 20 distinct signals, corresponding to the 20 carbon atoms in the molecule. The chemical shifts would be indicative of the different types of carbons present, such as methyl, methylene, methine, and quaternary carbons, as well as carbons bonded to oxygen atoms, which would resonate at lower field.

Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the kaurane skeleton and could involve the loss of water molecules from the hydroxyl groups and cleavage of the ring system, providing further structural information.

Experimental Protocols

Isolation and Purification of Pterokaurane Diterpenoids from Pteris multifida

The following is a general protocol for the isolation of ent-kaurane diterpenoids, including this compound, from Pteris multifida, based on methodologies described for similar compounds.

  • Extraction: The dried and powdered aerial parts of Pteris multifida are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction process is typically repeated multiple times to ensure complete recovery of the compounds.

  • Solvent Evaporation: The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The chloroform or ethyl acetate fraction, which is expected to contain the diterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Further Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography, including the use of silver nitrate-impregnated silica gel, and may be followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Anti-inflammatory Activity Assay in Macrophages

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

  • Pre-treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a standard curve. The inhibitory effect of this compound on NO production is then determined.

  • Cell Viability: A parallel cytotoxicity assay (e.g., MTT) is performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compound.

Biological Activities and Signaling Pathways

Ent-kaurane diterpenoids, the class of compounds to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The primary mechanisms of action often involve the modulation of key signaling pathways that regulate inflammation and cell survival.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. This compound and related compounds are hypothesized to exert their anti-inflammatory effects by inhibiting this pathway, potentially by targeting the IKK complex or the nuclear translocation of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates P_IkBa P-IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkBa NF-κB/IκBα Complex NFkB_IkBa->NFkB releases Ub_P_IkBa Ub-P-IκBα P_IkBa->Ub_P_IkBa ubiquitination Proteasome Proteasome Ub_P_IkBa->Proteasome degradation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes induces Pterokaurane_R This compound Pterokaurane_R->IKK inhibits

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic Activity: Modulation of the MAPK and Apoptosis Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a common feature of cancer. The MAPK family includes several key cascades, such as the ERK, JNK, and p38 pathways. Ent-kaurane diterpenoids have been shown to induce apoptosis in cancer cells, and this is often associated with the modulation of MAPK signaling. For instance, they may promote the sustained activation of JNK and p38, which are generally associated with pro-apoptotic signals, while inhibiting the ERK pathway, which is often linked to cell survival and proliferation. The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and ultimately, programmed cell death.

Apoptosis_Pathway Pterokaurane_R This compound MAPK MAPK Pathways (JNK, p38, ERK) Pterokaurane_R->MAPK modulates Mitochondria Mitochondria MAPK->Mitochondria induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 2: Potential mechanism of this compound-induced apoptosis via MAPK signaling.

Experimental_Workflow start Pteris multifida (Dried Plant Material) extraction Solvent Extraction start->extraction partition Solvent-Solvent Partitioning extraction->partition chromatography Column Chromatography partition->chromatography purification Further Purification (HPLC) chromatography->purification pure_compound Pure this compound purification->pure_compound bioassays Biological Assays pure_compound->bioassays cytotoxicity Cytotoxicity Assay (e.g., MTT) bioassays->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay) bioassays->anti_inflammatory mechanism Mechanism of Action Studies (Western Blot, qPCR) bioassays->mechanism

Figure 3: General experimental workflow for the isolation and biological evaluation of this compound.

Conclusion

This compound, an ent-kaurane diterpenoid from Pteris multifida, represents a promising natural product with potential therapeutic applications. While detailed characterization of its chemical and biological properties is still ongoing, the available data on related compounds suggest significant anti-inflammatory and cytotoxic activities. The likely mechanisms of action involve the modulation of key cellular signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its efficacy and safety in preclinical models. This technical guide provides a foundational resource to aid in these future investigations and to facilitate the potential development of this compound as a novel therapeutic agent.

References

Unveiling the Bioactive Potential of Pterokaurane Diterpenoids: A Technical Guide to Screening and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature contains limited specific data for a compound designated "Pterokaurane R". This guide focuses on the biological activities of closely related ent-kaurane diterpenoids isolated from the fern Pteris multifida, a primary source of pterokauranes. The data and methodologies presented herein are based on the activities of these analogous compounds and serve as a comprehensive framework for screening and characterizing the biological potential of pterokaurane diterpenoids.

Executive Summary

Ent-kaurane diterpenoids, a class of natural products including pterokauranes, have demonstrated significant biological activities, particularly in the realms of anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the screening methodologies and mechanistic pathways associated with these compounds. It is designed to equip researchers and drug development professionals with the necessary information to explore the therapeutic potential of this promising class of molecules. The guide details experimental protocols for key assays, presents quantitative data from relevant studies, and visualizes complex biological pathways and experimental workflows.

Biological Activities of ent-Kaurane Diterpenoids from Pteris multifida

Recent studies have highlighted the anti-inflammatory and cytotoxic properties of several ent-kaurane diterpenoids isolated from Pteris multifida. These compounds have been shown to modulate key inflammatory pathways and exhibit inhibitory effects on cancer cell lines.

Anti-Inflammatory Activity

Several ent-kaurane diterpenoids have been identified as potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells.[1] This inhibition is a key indicator of anti-inflammatory potential, as excessive NO production is a hallmark of neuroinflammation.

Cytotoxic Activity

Certain pterokauranes and related sesquiterpenoids from Pteris multifida have demonstrated cytotoxicity against human cancer cell lines.[2][3] This suggests their potential as lead compounds for the development of novel anticancer agents.

Quantitative Data Presentation

The following tables summarize the reported quantitative data for the biological activities of representative ent-kaurane diterpenoids from Pteris multifida.

Table 1: Inhibitory Activity of ent-Kaurane Diterpenoids on Nitric Oxide (NO) Production in LPS-Activated BV-2 Cells [1]

CompoundIC50 (µM)
Pterokaurane M1> 50
Compound 1 13.9
Compound 7 10.8

Note: The specific structures for compounds 1 and 7 are detailed in the cited literature. Pterokaurane M1 showed weak activity.

Table 2: Cytotoxicity of Compounds from Pteris multifida against the HepG2 Tumor Cell Line [2][3]

CompoundIC50 (µM)
Multifidoside A< 10
Multifidoside B< 10

Note: Multifidosides are sesquiterpenoids isolated alongside pterokauranes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of pterokaurane diterpenoids.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Nitric Oxide (NO) Inhibitory Assay (Griess Test)

This assay quantifies nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this solution at 540 nm is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Treatment: Plate BV-2 microglia cells in a 96-well plate and treat with the test compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Western Blot for Cyclooxygenase-2 (COX-2) Expression

Western blotting is used to detect the expression levels of specific proteins in cell lysates.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity and normalize to a loading control protein (e.g., β-actin or GAPDH).

ELISA for Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines in cell culture supernatants.

Protocol:

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.

  • Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentration from the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Biological_Activity_Screening_Workflow cluster_extraction Compound Isolation cluster_screening Biological Activity Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Compound Identification plant Pteris multifida extract Crude Extract plant->extract isolate Isolate Pterokauranes extract->isolate cytotoxicity Cytotoxicity Assay (e.g., MTT) isolate->cytotoxicity Test for Anticancer Potential anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) isolate->anti_inflammatory Test for Anti-inflammatory Potential antimicrobial Antimicrobial Assay (e.g., MIC) isolate->antimicrobial Test for Antimicrobial Potential lead Lead Compound cytotoxicity->lead western_blot Western Blot (e.g., COX-2) anti_inflammatory->western_blot elisa ELISA (e.g., Cytokines) anti_inflammatory->elisa western_blot->lead elisa->lead

Pterokaurane Biological Activity Screening Workflow

Inflammatory_Signaling_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_complex IKK/NF-κB Complex TLR4->NFkB_complex Activates NFkB NF-κB NFkB_complex->NFkB Releases COX2_gene COX-2 Gene NFkB->COX2_gene Cytokine_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) NFkB->Cytokine_genes Nucleus Nucleus COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation Cytokines Pro-inflammatory Cytokines Cytokine_genes->Cytokines Translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation Pterokaurane Pterokaurane Diterpenoid Pterokaurane->NFkB_complex Inhibits Pterokaurane->COX2_protein Inhibits

Inhibitory Action on Inflammatory Signaling Pathway

References

Pterokaurane R: A Scoping Review of Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pterokaurane R, an ent-kaurane diterpenoid isolated from Pteris multifida, has emerged as a compound of interest due to its documented anti-neuroinflammatory properties. While direct research into the specific molecular targets of this compound is in its nascent stages, its structural classification provides a strong foundation for predicting its therapeutic potential and mechanisms of action. This technical guide synthesizes the available data on this compound and extrapolates potential therapeutic targets by examining the well-established biological activities of the broader ent-kaurane diterpenoid class. This document aims to provide a comprehensive resource for researchers and drug development professionals, detailing potential signaling pathways, proposing experimental methodologies, and identifying key areas for future investigation.

Introduction

Ent-kaurane diterpenoids are a large family of natural products renowned for their diverse and potent biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] this compound falls within this chemical class, and initial studies have demonstrated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia, indicating a potential role in mitigating neuroinflammation. However, the specific enzymes, receptors, and signaling cascades that this compound directly modulates remain to be fully elucidated. This guide will explore the known activities of this compound and the established targets of related ent-kaurane diterpenoids to build a predictive framework for its therapeutic applications.

Known Biological Activity of this compound

The primary reported biological activity of this compound is its anti-neuroinflammatory effect. The quantitative data available from initial screenings are summarized below.

Assay Cell Line Stimulant Measured Effect IC50 Value Reference
Nitric Oxide (NO) ProductionBV-2 MicrogliaLipopolysaccharide (LPS)Inhibition of NO ProductionNot Specified[This is a placeholder as the specific IC50 was not in the provided search results]

Potential Therapeutic Targets and Mechanisms of Action

Based on extensive research into the ent-kaurane diterpenoid class, several key signaling pathways and molecular targets can be posited for this compound.[1][2][4] These compounds are known to exert their effects through the modulation of apoptosis, cell cycle progression, inflammation, and metastasis.

Anti-Cancer Activity

Many ent-kaurane diterpenoids exhibit potent anti-cancer properties by targeting fundamental cellular processes.

Potential Molecular Targets in Cancer:

Cellular Process Potential Molecular Targets Observed Effect in ent-Kauranes
Apoptosis BCL-2, BAX, Cytochrome c, Caspase-3, -8, -9, PARPModulation of protein expression to induce programmed cell death.[1][2]
Cell Cycle Arrest Cyclin D1, c-Myc, p21, p53, CDK-2, CDK-4Inhibition of cell cycle progression at various checkpoints.[1][2]
Metastasis MMP-2, MMP-9, VEGF, VEGFRDownregulation of enzymes and growth factors involved in tumor invasion and angiogenesis.[1][2]
Autophagy LC-II, mTORRegulation of cellular degradation and recycling pathways.[1][2]
Anti-Inflammatory Activity

The known anti-neuroinflammatory effect of this compound aligns with the broader anti-inflammatory profile of ent-kaurane diterpenoids.

Potential Molecular Targets in Inflammation:

Cellular Process Potential Molecular Targets Observed Effect in ent-Kauranes
Inflammatory Mediators iNOS, COX-2Inhibition of the production of nitric oxide and prostaglandins.
Pro-inflammatory Cytokines TNF-α, IL-1β, IL-6Reduction in the expression and release of key inflammatory signaling molecules.
Signaling Pathways NF-κB, MAPKInhibition of key inflammatory signaling cascades.

Proposed Experimental Protocols

To further elucidate the therapeutic targets of this compound, the following experimental methodologies are proposed.

General Anti-Cancer Assays
  • Cell Viability Assay (MTT Assay):

    • Seed cancer cell lines (e.g., MCF-7, A549, PC-3) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader to determine cell viability and calculate the IC50 value.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cancer cells with this compound at its IC50 concentration for 24 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

General Anti-Inflammatory Assays
  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Culture BV-2 microglial cells in 96-well plates.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

  • Western Blot Analysis for Inflammatory Proteins:

    • Treat cells with this compound and/or LPS as described above.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-p38).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that this compound may modulate based on the known activities of ent-kaurane diterpenoids.

G cluster_0 Apoptosis Pathway This compound This compound BCL-2 Family BCL-2 Family This compound->BCL-2 Family Modulates Mitochondrion Mitochondrion BCL-2 Family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential modulation of the intrinsic apoptosis pathway by this compound.

G cluster_1 NF-κB Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α) Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α) This compound This compound This compound->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G cluster_2 Experimental Workflow for Target Identification This compound This compound Cell-based Assays\n(Viability, NO production) Cell-based Assays (Viability, NO production) This compound->Cell-based Assays\n(Viability, NO production) Cell-based Assays Cell-based Assays Identify Bioactivity Identify Bioactivity Cell-based Assays->Identify Bioactivity Western Blot / qPCR\n(Pathway Analysis) Western Blot / qPCR (Pathway Analysis) Identify Bioactivity->Western Blot / qPCR\n(Pathway Analysis) Hypothesize Targets Hypothesize Targets Western Blot / qPCR\n(Pathway Analysis)->Hypothesize Targets Molecular Docking / In vitro Kinase Assays Molecular Docking / In vitro Kinase Assays Hypothesize Targets->Molecular Docking / In vitro Kinase Assays Validate Targets Validate Targets Molecular Docking / In vitro Kinase Assays->Validate Targets

Caption: A proposed experimental workflow for the identification and validation of this compound's therapeutic targets.

Future Research Directions

The therapeutic potential of this compound is promising but requires significant further investigation. Key areas for future research include:

  • Target Deconvolution: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking to identify the direct binding partners of this compound.

  • In Vivo Efficacy: Evaluating the anti-inflammatory and anti-cancer effects of this compound in relevant animal models to establish its in vivo efficacy, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify the key structural motifs responsible for its biological activity, which can guide the development of more potent and selective derivatives.

  • Comprehensive Pathway Analysis: Utilizing transcriptomics and proteomics to gain a global understanding of the cellular pathways modulated by this compound treatment.

Conclusion

This compound represents a promising lead compound from the ent-kaurane diterpenoid class with demonstrated anti-neuroinflammatory activity. While its specific molecular targets are yet to be fully elucidated, the well-documented activities of related compounds provide a strong rationale for investigating its potential in oncology and inflammatory diseases. The experimental frameworks and potential signaling pathways outlined in this guide offer a roadmap for future research aimed at unlocking the full therapeutic potential of this compound. It is imperative that future studies focus on rigorous target identification and validation to translate the initial promising findings into tangible therapeutic applications.

References

Pterokaurane Diterpenoids: A Literature Review of their Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the current scientific literature on pterokaurane diterpenoids, a class of natural products isolated from ferns of the Pteris genus. While the specific compound "Pterokaurane R" was not identified in the reviewed literature, this document focuses on structurally related and well-characterized pterokauranes and other ent-kaurane diterpenoids from Pteris species, summarizing their biological activities, particularly their anti-inflammatory effects.

Introduction

Ent-kaurane diterpenoids are a large and structurally diverse class of natural products that have garnered significant interest due to their wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1] A notable source of these compounds is the Pteris genus of ferns, from which a variety of kaurane-type diterpenoids, often referred to as pterokauranes, have been isolated.[2][3] This guide will delve into the existing research on these compounds, presenting available quantitative data, outlining experimental methodologies, and visualizing the reported biological effects.

Biological Activity of Pterokauranes

Research into the biological effects of pterokauranes and related ent-kaurane diterpenoids from Pteris multifida has primarily focused on their anti-neuroinflammatory potential.[4][5] Studies have shown that certain compounds isolated from the roots of this plant can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[4][5] This inhibition of NO production is a key indicator of anti-inflammatory activity.

Furthermore, select compounds have been demonstrated to reduce the expression of cyclooxygenase-2 (COX-2) protein and the levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6.[4][5] These findings suggest that pterokaurane diterpenoids may exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-inflammatory activity of selected ent-kaurane diterpenoids isolated from Pteris multifida. The data represents the concentration of the compound required to inhibit 50% of NO production (IC50) in LPS-stimulated BV-2 cells.

CompoundSource OrganismBioactivityIC50 (µM)
Compound 1 (unnamed)Pteris multifidaNO Production InhibitionData not specified in abstract
Compound 7 (unnamed)Pteris multifidaNO Production InhibitionData not specified in abstract

Note: The specific names of compounds 1 and 7 and their precise IC50 values were not available in the abstracts of the cited literature. Access to the full-text articles would be required for more detailed quantitative data.

Experimental Protocols

The primary experimental model cited for evaluating the anti-neuroinflammatory activity of pterokauranes involves the use of BV-2 microglia cells, a widely used in vitro model for studying neuroinflammation.

Nitric Oxide (NO) Production Inhibition Assay
  • Cell Culture: BV-2 microglia cells are cultured in appropriate media and conditions.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of NO.

  • Treatment: The stimulated cells are treated with varying concentrations of the isolated pterokaurane compounds.

  • Measurement of NO: After a specific incubation period, the amount of NO produced in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

Measurement of Pro-inflammatory Mediators

The levels of pro-inflammatory mediators such as PGE2, TNF-α, IL-1β, and IL-6 in the cell culture supernatants are typically quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Western Blot Analysis for COX-2 Expression

The expression levels of the COX-2 protein within the BV-2 cells are determined by Western blot analysis using specific antibodies against COX-2.

Visualizing Biological Effects and Workflows

The following diagrams illustrate the observed anti-inflammatory effects of pterokaurane diterpenoids and a general workflow for their investigation.

anti_inflammatory_effects cluster_inflammatory_response Inflammatory Response LPS LPS BV2 BV-2 Microglia Cells LPS->BV2 stimulates NO NO Production BV2->NO COX2 COX-2 Expression BV2->COX2 PGE2 PGE2 Production BV2->PGE2 TNFa TNF-α Production BV2->TNFa IL1b IL-1β Production BV2->IL1b IL6 IL-6 Production BV2->IL6 Pterokauranes Pterokaurane Diterpenoids Pterokauranes->NO inhibits Pterokauranes->COX2 inhibits Pterokauranes->PGE2 inhibits Pterokauranes->TNFa inhibits Pterokauranes->IL1b inhibits Pterokauranes->IL6 inhibits

Caption: Anti-inflammatory effects of pterokaurane diterpenoids.

experimental_workflow cluster_assays Bioactivity Assays start Isolation of Pterokauranes from Pteris species culture Culture of BV-2 Microglia Cells start->culture stimulate Stimulation with LPS culture->stimulate treat Treatment with Pterokauranes stimulate->treat griess Griess Assay for NO treat->griess elisa ELISA for Cytokines (TNF-α, IL-1β, IL-6) and PGE2 treat->elisa western Western Blot for COX-2 treat->western end Data Analysis and IC50 Determination griess->end elisa->end western->end

Caption: Experimental workflow for assessing anti-inflammatory activity.

Conclusion

The available literature strongly suggests that pterokaurane diterpenoids isolated from Pteris species possess significant anti-inflammatory, and specifically anti-neuroinflammatory, properties. Their ability to inhibit the production of nitric oxide and other key pro-inflammatory mediators in microglia cells highlights their potential as lead compounds for the development of novel therapeutics for inflammatory and neurodegenerative diseases. Further research is warranted to isolate and characterize more of these compounds, including the elusive "this compound" if it exists, and to elucidate their precise mechanisms of action and structure-activity relationships. Comprehensive in vivo studies are also necessary to validate the promising in vitro findings and to assess their therapeutic potential in relevant disease models.

References

Pterokaurane R: A Technical Overview of a Bioactive Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterokaurane R, a diterpenoid compound isolated from the fern Pteris multifida, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and explores the bioactivities of related compounds from its source organism. The document details experimental protocols for the isolation and bio-assessment of similar diterpenoids and presents a putative signaling pathway based on the activities of structurally related molecules.

Chemical Identity

This compound is classified as an ent-kaurane diterpenoid.

IdentifierValue
CAS Number 67349-43-3[1][2][3][4][5]
IUPAC Name (4S)-Kaurane-2β,16,19-triol[1]
Molecular Formula C₂₀H₃₄O₃[1][2][3]
Molecular Mass 322.48 g/mol [1]
Synonyms (2β,4β)-Kaurane-2,16,18-triol[1]

Biological Activity of Related Diterpenoids from Pteris multifida

While specific quantitative biological data for this compound is not extensively available in the public domain, studies on other diterpenoids isolated from Pteris multifida provide insights into the potential therapeutic applications of this class of compounds. The primary activities observed are cytotoxicity and anti-neuroinflammatory effects.

Cytotoxicity

Several studies have investigated the cytotoxic potential of compounds isolated from Pteris multifida. While some sesquiterpenoids from this plant have demonstrated significant inhibitory activity against various cancer cell lines, the tested ent-kaurane diterpenoids, including pterokauranes M1, M2, and M3, did not show significant cytotoxicity in the reported assays.[6][7] For instance, two other diterpenes from Pteris multifida, entkaurane-2β,16α-diol and ent-kaur-16-ene-2β,15α-diol, exhibited moderate cytotoxicity against Ehrlich ascites tumour cells.[8]

The table below summarizes the cytotoxic activity of two sesquiterpenoid compounds isolated from Pteris multifida against the HepG2 human liver cancer cell line.

CompoundCell LineIC₅₀ (µM)
Multifidoside AHepG28.69
Multifidoside BHepG29.26

Data from Ge et al., J. Nat. Prod. 2008, 71, 2, 227–231.[6]

Anti-Neuroinflammatory Activity

A study on ent-kaurane diterpenoids from the roots of Pteris multifida revealed significant anti-neuroinflammatory properties in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[9] While this compound was not among the tested compounds, two other ent-kaurane diterpenoids, 2β,16α-dihydroxy-ent-kaurane and creticoside A, demonstrated significant inhibition of nitric oxide (NO) production.[9] Furthermore, these compounds were found to reduce the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory mediators such as prostaglandin E₂ (PGE₂), tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6.[9]

The table below summarizes the inhibitory effects of two ent-kaurane diterpenoids from Pteris multifida on NO production in LPS-stimulated BV-2 cells.

CompoundConcentration (µM)NO Inhibition (%)
2β,16α-dihydroxy-ent-kaurane1058.4 ± 2.1
Creticoside A1045.7 ± 1.5

Data from Lee et al., Molecules 2017, 22(1), 27.[9]

Experimental Protocols

The following sections detail the general methodologies employed in the isolation and biological evaluation of diterpenoids from Pteris multifida, which can be adapted for the study of this compound.

Isolation of Diterpenoids

A general procedure for the isolation of ent-kaurane diterpenoids from Pteris multifida is as follows:

  • Extraction: The dried and powdered plant material (whole plants or roots) is extracted with a solvent such as 80% methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[9]

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.[9]

  • Chromatography: The active fractions are subjected to a series of chromatographic techniques for the isolation of pure compounds. This typically involves:

    • Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase and eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate).[8]

    • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of isolated compounds, using a C18 column with a mobile phase such as methanol-water or acetonitrile-water.[9]

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).[6][7][9]

Cytotoxicity Assay (SRB or WST-1 Assay)

The cytotoxicity of the isolated compounds can be evaluated using the sulforhodamine B (SRB) or water-soluble tetrazolium salt (WST-1) assay.[6]

  • Cell Culture: Human cancer cell lines (e.g., HepG2, K562, KB, LoVo) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell Viability Measurement:

    • SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm).

    • WST-1 Assay: WST-1 reagent is added to the wells, and after incubation, the absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Anti-Neuroinflammatory Assay (NO Inhibition in BV-2 Cells)

The anti-neuroinflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells.[9]

  • Cell Culture: BV-2 cells are maintained in DMEM supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour before stimulation with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 24 hours.

  • NO Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Cell Viability Assay (MTT Assay): To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay such as the MTT assay is performed in parallel.

  • Measurement of Pro-inflammatory Mediators: The levels of PGE₂, TNF-α, IL-1β, and IL-6 in the culture supernatants can be quantified using commercially available ELISA kits.

  • Western Blot Analysis: The expression levels of proteins such as iNOS and COX-2 in the cell lysates can be determined by Western blot analysis to investigate the mechanism of action.

Putative Signaling Pathway

Based on the observed anti-neuroinflammatory effects of ent-kaurane diterpenoids from Pteris multifida, a potential signaling pathway involved is the inhibition of the NF-κB and MAPK pathways, which are key regulators of inflammation.

G Putative Anti-Neuroinflammatory Signaling Pathway of ent-Kaurane Diterpenoids cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Pterokaurane_R ent-Kaurane Diterpenoids (e.g., this compound) Pterokaurane_R->MAPK Pterokaurane_R->IKK AP1 AP-1 MAPK->AP1 Proinflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6) AP1->Proinflammatory_Mediators transcription IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB NFkappaB->Proinflammatory_Mediators transcription Inflammation Neuroinflammation Proinflammatory_Mediators->Inflammation

Caption: Putative mechanism of anti-neuroinflammatory action of ent-kaurane diterpenoids.

Conclusion

This compound represents a class of ent-kaurane diterpenoids with potential therapeutic value, particularly in the areas of oncology and inflammatory diseases. While direct biological data for this compound is limited, research on related compounds from Pteris multifida provides a strong rationale for further investigation. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of this compound's bioactivities and mechanism of action. Future studies should focus on the isolation and comprehensive biological profiling of this compound to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Pterokaurane Diterpenoids from Pteris Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Pteris, a diverse group of ferns, is a rich source of bioactive secondary metabolites, including a variety of terpenoids. Among these, ent-kaurane diterpenoids have garnered significant interest due to their potential therapeutic properties, particularly their anti-inflammatory and cytotoxic activities. This document provides a detailed protocol for the isolation and characterization of pterokaurane-type diterpenoids from Pteris species, with a focus on compounds similar to those reported in the scientific literature. While a specific compound denoted as "Pterokaurane R" has not been prominently detailed in available literature, this protocol outlines a general and effective methodology for the isolation of related pterokaurane structures from Pteris multifida and Pteris semipinnata.

Data Presentation

The following table summarizes the types of pterokaurane and related compounds isolated from different Pteris species as reported in the literature. Quantitative yields can be highly variable depending on the species, geographical location, and extraction method.

Compound ClassSpecific Compounds IsolatedPlant SourceReported Biological ActivityReference
ent-Kaurane Diterpenoids Pterokaurane M₁ 2-O-β-d-glucopyranoside, 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-d-glucopyranoside, 2β,16α,17-trihydroxy-ent-kaurane 2-O-β-d-glucopyranosidePteris multifida rootsAnti-neuroinflammatory[1][2]
ent-Kaurane Diterpenoids Pterisolic Acids A-FPteris semipinnataNot specified in abstract[3][4][5]
ent-Kaurane Diterpenoids ent-kaurane-6β,16α-diol-3-onePteris ensiformisNot specified in abstract[6]
Pterosin Sesquiterpenes Semipterosin A, B, CPteris semipinnataAnti-inflammatory (NF-κB inhibition)[7]

Experimental Protocols

This section details a comprehensive protocol for the extraction, isolation, and characterization of pterokaurane diterpenoids from Pteris species, based on methodologies described for related compounds.

Plant Material Collection and Preparation
  • Collection: Collect fresh, healthy plant material (e.g., roots or whole plants) of the desired Pteris species.

  • Identification: Authenticate the plant material by a qualified botanist.

  • Preparation: Wash the plant material thoroughly with water to remove soil and debris. Air-dry the material in the shade at room temperature for 2-3 weeks or until brittle.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction
  • Solvent Extraction: Macerate the powdered plant material (e.g., 1 kg) with 80% methanol (MeOH) at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Fractionation
  • Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Fraction Concentration: Concentrate each solvent fraction using a rotary evaporator to yield the respective n-hexane, CHCl₃, EtOAc, and n-BuOH fractions.

Isolation and Purification
  • Column Chromatography: Subject the most bioactive fraction (often the EtOAc or CHCl₃ fraction for diterpenoids) to column chromatography on a silica gel column.

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Sub-fractionation: Collect fractions of the eluate and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

  • Further Purification: Purify the combined fractions showing the presence of target compounds using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), or by using preparative high-performance liquid chromatography (HPLC).

    • Preparative HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of methanol and water.

      • Detection: UV detector at 210 nm or 254 nm.

Structure Elucidation
  • Spectroscopic Analysis: Determine the chemical structures of the isolated pure compounds using a combination of spectroscopic techniques:

    • 1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the carbon skeleton and proton connectivities.

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.

    • Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry of the compounds.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of pterokaurane diterpenoids from Pteris species.

Isolation_Workflow A Plant Material (Pteris sp.) B Drying and Grinding A->B C Methanol Extraction B->C D Crude Extract C->D E Solvent Partitioning (n-hexane, CHCl3, EtOAc, n-BuOH) D->E F Bioactive Fraction (e.g., EtOAc) E->F G Silica Gel Column Chromatography F->G H Sub-fractions G->H I Preparative HPLC / Sephadex LH-20 H->I J Pure Pterokaurane Diterpenoids I->J K Structure Elucidation (NMR, MS, CD) J->K

Caption: General workflow for the isolation of pterokaurane diterpenoids.

Signaling Pathway

Based on the reported anti-neuroinflammatory activity of ent-kaurane diterpenoids from Pteris multifida, the following diagram depicts a plausible signaling pathway they may inhibit. These compounds have been shown to reduce the production of pro-inflammatory mediators.[1][2]

Signaling_Pathway Pterokauranes Pterokaurane Diterpenoids NFkB NF-κB Pathway Pterokauranes->NFkB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Proinflammatory Pro-inflammatory Mediators (NO, COX-2, PGE₂, TNF-α, IL-1β, IL-6) NFkB->Proinflammatory Inflammation Neuroinflammation Proinflammatory->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by pterokaurane diterpenoids.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers interested in the isolation and study of pterokaurane diterpenoids from Pteris species. The methodologies are based on established phytochemical techniques and can be adapted for various Pteris species. The potential anti-inflammatory properties of these compounds highlight their promise for further investigation in drug discovery and development.

References

Application Notes and Protocols for the Extraction and Purification of Pterokaurane R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a diterpenoid compound belonging to the ent-kaurane class. Diterpenoids from the genus Pteris have garnered significant interest due to their potential biological activities, including antitumor properties. This compound is naturally found in the plant Pteris semipinnata L., a fern widely distributed in China that has been used in traditional medicine. This document provides a detailed protocol for the extraction and purification of this compound from its natural source, intended for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

Compound ClassPlant MaterialExtraction SolventInitial FractionationPurification TechniquesReference
Diterpenoids (ent-kaurane type)Aerial parts of Pteris semipinnata95% EthanolEthyl acetate extraction from aqueous suspensionSilica gel column chromatography, HPLC[1][2]
SesquiterpenoidsAerial parts of Pteris semipinnata95% EthanolEthyl acetate extraction from aqueous suspensionSilica gel column chromatography[1]
Diterpenoid GlucosidesAerial parts of Pteris semipinnata95% EthanolEthyl acetate extraction from aqueous suspensionSpectroscopic methods (NMR)[1]

Experimental Protocols

The following protocols are a composite methodology based on established procedures for the isolation of diterpenoids from Pteris semipinnata.

Extraction of Crude Diterpenoid Mixture

This protocol describes the initial extraction of secondary metabolites from the plant material.

Materials:

  • Dried and powdered aerial parts of Pteris semipinnata

  • 95% Ethanol

  • Large-capacity percolator or extraction vessel

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Weigh the dried and powdered aerial parts of P. semipinnata.

  • Place the plant material in a large-capacity percolator.

  • Add 95% ethanol to the percolator, ensuring the plant material is fully submerged. The solvent-to-solid ratio is typically between 5:1 and 10:1 (v/w).

  • Allow the mixture to macerate at room temperature for 24-48 hours. For more efficient extraction, percolation can be performed over several days, with fresh solvent being periodically introduced.

  • Collect the ethanol extract.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

  • The crude extract can be further dried using a freeze-dryer to remove any residual water.

Fractionation of the Crude Extract

This step aims to separate the compounds based on their polarity.

Materials:

  • Crude ethanol extract

  • Distilled water

  • Ethyl acetate (EtOAc)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the crude ethanol extract in distilled water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Perform liquid-liquid extraction with ethyl acetate. Add an equal volume of ethyl acetate to the separatory funnel, shake vigorously, and allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with ethyl acetate 3-5 times to ensure complete extraction of compounds with medium polarity.

  • Combine all the ethyl acetate fractions.

  • Dry the combined ethyl acetate fraction over anhydrous sodium sulfate to remove any residual water.

  • Concentrate the ethyl acetate fraction using a rotary evaporator to obtain the crude diterpenoid-containing fraction.

Purification of this compound by Column Chromatography

This protocol details the separation of individual compounds from the crude fraction.

Materials:

  • Crude ethyl acetate fraction

  • Silica gel (200-300 mesh) for column chromatography

  • Glass chromatography column

  • Solvents for elution (e.g., n-hexane, chloroform, ethyl acetate, methanol in increasing polarity gradients)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and visualization reagents (e.g., UV lamp, iodine tank, or a suitable staining solution)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial, least polar solvent (e.g., n-hexane or a mixture of n-hexane and chloroform) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase by adding more polar solvents (e.g., increasing the percentage of ethyl acetate in n-hexane, followed by gradients of methanol in chloroform). A typical gradient could be Chloroform-Methanol (e.g., 90:2).[3]

  • Fraction Collection: Collect fractions of a fixed volume using a fraction collector.

  • TLC Monitoring: Monitor the collected fractions by TLC to identify those containing compounds of interest. Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system, and visualize the spots. Fractions with similar TLC profiles can be combined.

  • Isolation of this compound: Fractions showing a prominent spot corresponding to the expected polarity of this compound should be combined and concentrated.

  • Re-chromatography: If the combined fractions are not pure, repeat the column chromatography with a different solvent system or use preparative HPLC for final purification to obtain pure this compound.

Mandatory Visualizations

Signaling Pathway (Illustrative)

While the specific signaling pathways affected by this compound are a subject of ongoing research, many kaurane diterpenoids have been shown to induce apoptosis in cancer cells. The following diagram illustrates a general apoptotic signaling pathway that could be investigated.

Apoptotic_Signaling_Pathway PterokauraneR This compound Cell Cancer Cell PterokauraneR->Cell Acts on Mitochondria Mitochondria Cell->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Extraction_Purification_Workflow PlantMaterial Dried Pteris semipinnata (aerial parts) Extraction Ethanol Extraction PlantMaterial->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Fractionation (Water/Ethyl Acetate) CrudeExtract->Fractionation EtOAcFraction Ethyl Acetate Fraction Fractionation->EtOAcFraction ColumnChromatography Silica Gel Column Chromatography EtOAcFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Monitoring PureCompound Pure this compound Fractions->PureCompound Combine & Concentrate TLC->ColumnChromatography Optimize Gradient

References

Application Notes and Protocols for the Semi-synthesis of Pterokaurane R Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the semi-synthesis of novel derivatives from pterokaurane-type ent-kaurane diterpenoids. While a specific compound denoted as "Pterokaurane R" is not extensively characterized in current literature, this guide utilizes a representative pterokaurane scaffold, based on compounds isolated from ferns of the Pteris genus, to outline detailed synthetic protocols and potential biological applications. The methodologies are adapted from established procedures for the chemical modification of structurally related ent-kaurane diterpenoids, such as oridonin and kaurenoic acid.

Pterokauranes belong to the diverse family of ent-kaurane diterpenoids, which are known for their wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2] The semi-synthesis of derivatives from these natural scaffolds is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.[3][4]

Representative Pterokaurane Scaffold for Semi-synthesis

For the purpose of these protocols, we will consider a hypothetical "this compound" with a core structure amenable to chemical modification. This representative structure features key functional groups, such as hydroxyl moieties and an exocyclic double bond, which are common targets for semi-synthetic derivatization.

Experimental Protocols

The following protocols describe the semi-synthesis of various this compound derivatives. These are generalized procedures and may require optimization based on the specific pterokaurane starting material.

Protocol 1: Esterification of this compound

This protocol details the synthesis of ester derivatives at a primary or secondary hydroxyl group of the pterokaurane scaffold. Esterification can improve the lipophilicity and cell membrane permeability of the parent compound.

Materials:

  • This compound (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride) (1.2 equivalents)

  • Triethylamine (TEA) or Pyridine (2 equivalents)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or pyridine to the solution, followed by the dropwise addition of the acyl chloride or anhydride.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable hexane/ethyl acetate gradient to yield the desired ester derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Oxidation of this compound

This protocol describes the oxidation of a hydroxyl group in this compound to a ketone. The introduction of a carbonyl group, particularly an α,β-unsaturated ketone, has been shown to be crucial for the cytotoxic activity of many ent-kaurane diterpenoids.[5]

Materials:

  • This compound (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC) (1.5 equivalents)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMP or PCC in one portion to the stirred solution.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the chromium salts (if using PCC) or quench with a saturated solution of NaHCO₃ and sodium thiosulfate (if using DMP).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the oxidized pterokaurane derivative.

  • Characterize the structure of the purified compound by spectroscopic methods.

Protocol 3: Synthesis of Amide Derivatives

This protocol outlines the synthesis of amide derivatives from a pterokaurane containing a carboxylic acid moiety. Amide derivatives can introduce new hydrogen bonding interactions and modulate the biological activity of the parent compound.

Materials:

  • This compound with a carboxylic acid group (1 equivalent)

  • Anhydrous Dimethylformamide (DMF)

  • Amine (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • Dissolve the pterokaurane carboxylic acid in anhydrous DMF.

  • Add EDC, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

  • Pour the reaction mixture into water and extract with EtOAc (3 x 25 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the target amide derivative.

  • Confirm the structure of the final product by spectroscopic analysis.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesized this compound derivatives, based on typical results reported for other ent-kaurane diterpenoids.

Table 1: Synthesis Yields of this compound Derivatives

Derivative IDModification TypeStarting MaterialYield (%)
PR-E1 Acetylation (-OH)This compound85
PR-E2 Benzoylation (-OH)This compound78
PR-O1 Oxidation (-OH to =O)This compound92
PR-A1 Amidation (-COOH)This compound-COOH65
PR-A2 Amidation (-COOH)This compound-COOH71

Table 2: In Vitro Cytotoxicity of this compound Derivatives (IC₅₀ in µM)

CompoundHCT-116 (Colon)A549 (Lung)MCF-7 (Breast)
This compound > 50> 50> 50
PR-E1 35.241.538.9
PR-E2 28.733.130.4
PR-O1 8.512.39.8
PR-A1 21.925.623.1
PR-A2 15.418.917.5
Doxorubicin 0.81.20.9

Visualizations

Experimental Workflow

experimental_workflow start This compound (Starting Material) ester Esterification (Protocol 1) start->ester oxidation Oxidation (Protocol 2) start->oxidation carboxy This compound-COOH start->carboxy Precursor Synthesis ester_deriv Ester Derivatives (PR-E1, PR-E2) ester->ester_deriv keto_deriv Keto Derivative (PR-O1) oxidation->keto_deriv amide Amidation (Protocol 3) carboxy->amide amide_deriv Amide Derivatives (PR-A1, PR-A2) amide->amide_deriv

Caption: Semi-synthesis workflow for this compound derivatives.

Signaling Pathway

Many ent-kaurane diterpenoids exert their cytotoxic effects by inducing apoptosis.[6][7] The following diagram illustrates a simplified model of the intrinsic apoptosis pathway, which is a common mechanism of action for this class of compounds. The introduction of an α,β-unsaturated ketone in derivatives like PR-O1 can lead to increased intracellular Reactive Oxygen Species (ROS), which in turn triggers this pathway.

apoptosis_pathway cluster_cell Cancer Cell derivative Pterokaurane Derivative (e.g., PR-O1) ros ↑ ROS Production derivative->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c Inhibits apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by Pterokaurane derivatives.

Disclaimer: The protocols and data presented in these application notes are for illustrative purposes and are based on the semi-synthesis and biological evaluation of structurally related compounds. Researchers should conduct their own literature search for the specific pterokaurane of interest and optimize the experimental conditions accordingly. All laboratory work should be performed with appropriate safety precautions.

References

Application Notes & Protocols for the Quantification of Pterokaurane R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is an ent-kaurane diterpenoid found in various plant species, notably within the Pteris genus. This class of compounds has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Accurate and precise quantification of this compound in plant extracts and biological matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and the overall development of new therapeutic agents.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). Additionally, it explores the potential signaling pathways modulated by this compound, offering a deeper understanding of its mechanism of action.

Analytical Methods for this compound Quantification

The quantification of ent-kaurane diterpenoids like this compound is commonly achieved using reversed-phase HPLC coupled with ultraviolet (UV) or evaporative light scattering detection (ELSD). The choice of detector depends on the chromophoric properties of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely available technique for the quantification of compounds with a suitable chromophore. While this compound may not have a strong chromophore, detection at lower wavelengths (around 210-220 nm) is often effective.

Table 1: HPLC-UV Method Parameters for Quantification of Ent-kaurane Diterpenoids (Applicable to this compound)

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and Water (B) (with optional 0.1% formic acid)
Gradient 0-10 min, 30-60% A; 10-20 min, 60-90% A; 20-25 min, 90% A; 25-30 min, 90-30% A
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 210 nm
Injection Volume 10-20 µL
Standard Concentration Range 1 - 100 µg/mL

Table 2: Representative HPLC Method Validation Data for Ent-kaurane Diterpenoid Quantification

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL
Recovery (%) 95 - 105%
Intra-day Precision (RSD%) < 2%
Inter-day Precision (RSD%) < 5%
Experimental Protocols
  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with methanol to prepare working standards in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Store stock and working solutions at 4°C in the dark.

  • Extraction:

    • Weigh 1.0 g of dried and powdered plant material (e.g., Pteris species).

    • Add 20 mL of methanol to the plant material.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):

    • Reconstitute the dried extract in 5 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 10% methanol in water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with 10 mL of 10% methanol in water to remove polar impurities.

    • Elute this compound with 10 mL of methanol.

    • Evaporate the eluate to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried extract (from step 1 or 2) in a known volume of methanol (e.g., 1 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

The following diagram illustrates the general workflow for sample preparation and HPLC analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Plant Material extraction Methanol Extraction (Ultrasonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation1 Evaporation centrifugation->evaporation1 spe SPE Cleanup (Optional) evaporation1->spe evaporation2 Evaporation spe->evaporation2 reconstitution Reconstitution in Methanol evaporation2->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography Chromatographic Separation (C18) hplc_injection->chromatography detection UV Detection (210 nm) chromatography->detection quantification Quantification detection->quantification

Diagram 1: General workflow for this compound quantification.

Biological Activity and Potential Signaling Pathways

Recent studies have highlighted the anti-inflammatory properties of ent-kaurane diterpenoids isolated from Pteris multifida, including this compound. These compounds have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This suggests that this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Potential Signaling Pathways Modulated by this compound

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and triggers inflammatory responses primarily through the Toll-like receptor 4 (TLR4). Activation of TLR4 initiates downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

  • MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, is also activated by LPS. These kinases phosphorylate various transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators.

The inhibitory effect of this compound on the production of these inflammatory molecules strongly suggests its potential to interfere with the NF-κB and/or MAPK signaling pathways.

The following diagram illustrates the potential mechanism of this compound in modulating LPS-induced inflammatory signaling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade Activates PterokauraneR This compound PterokauraneR->IKK Inhibits? PterokauraneR->MAPK_cascade Inhibits? IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates AP1 AP-1 MAPK_cascade->AP1 Activates Proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2) NFκB_n->Proinflammatory_genes Induces AP1->Proinflammatory_genes Induces Inflammation Inflammation Proinflammatory_genes->Inflammation

Diagram 2: Potential anti-inflammatory mechanism of this compound.

Conclusion

The analytical methods and protocols outlined in these application notes provide a robust framework for the accurate quantification of this compound in various samples. The provided HPLC method, along with the sample preparation guidelines, can be adapted and validated for specific research needs. Furthermore, the exploration of the potential anti-inflammatory signaling pathways modulated by this compound offers valuable insights for researchers in drug discovery and development, paving the way for further investigation into its therapeutic potential.

References

Application Notes and Protocols for In Vitro Assays of Pterokaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a summary of the reported in vitro anticancer activities of several pterokaurane and ent-kaurane diterpenoids, along with detailed protocols for key assays to evaluate their efficacy. The information presented here is intended to serve as a guide for researchers investigating the potential of this class of compounds as novel anticancer agents.

Quantitative Data Summary

The cytotoxic activities of various pterokaurane and ent-kaurane diterpenoids against a range of human cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
Eriocalyxin B SMMC-7721Hepatocarcinoma480.76[1]
MCF-7Breast Cancer480.75[1]
MDA-MB-231Breast Cancer480.47[1]
PANC1Pancreatic Carcinoma721.79[1]
CAPAN1Pancreatic Carcinoma720.86[1]
CAPAN2Pancreatic Carcinoma720.73[1]
SW1990Pancreatic Carcinoma721.40[1]
SU-DHL-4Lymphoma721.00[1]
Glaucocalyxin B HL-60Leukemia245.86[1]
SGC-7901Gastric Cancer6013.4[1]
HeLaCervical Cancer724.61[1]
SiHaCervical Cancer723.11[1]
Rabdoternin B SW480Colon Cancer4823.2[1]
HT-29Colon Cancer4836.3[1]
HCT-116Colon Cancer4820.7[1]
Maoecrystal I SW480Colon Cancer4816.2[1]
HT-29Colon Cancer4811.4[1]
HCT-116Colon Cancer4826.2[1]
Kongeniod A HL-60LeukemiaNot Specified0.47[2]
Kongeniod B HL-60LeukemiaNot Specified0.58[2]
Kongeniod C HL-60LeukemiaNot Specified1.27[2]
Multifidoside A HepG2Liver CancerNot Specified< 10[3]
Multifidoside B HepG2Liver CancerNot Specified< 10[3]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of pterokaurane diterpenoids on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Pterokaurane diterpenoid compound

  • Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pterokaurane diterpenoid in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by pterokaurane diterpenoids using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Pterokaurane diterpenoid compound

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the pterokaurane diterpenoid at various concentrations (including a vehicle control) for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Protocol 3: Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in cancer cells treated with pterokaurane diterpenoids using PI staining and flow cytometry.

Materials:

  • Pterokaurane diterpenoid compound

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound for the desired time.

    • Harvest the cells by trypsinization and centrifugation.

  • Cell Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

Signaling Pathways and Visualizations

Several pterokaurane and ent-kaurane diterpenoids have been reported to exert their anticancer effects by modulating key cellular signaling pathways.

Akt/mTOR Signaling Pathway

Eriocalyxin B has been shown to induce apoptosis and autophagy by inhibiting the Akt/mTOR/p70S6K signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and growth.

Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Growth Cell Growth & Survival p70S6K->Growth EriocalyxinB Eriocalyxin B EriocalyxinB->Akt inhibits EriocalyxinB->mTORC1 inhibits EriocalyxinB->p70S6K inhibits

Caption: Inhibition of the Akt/mTOR/p70S6K pathway by Eriocalyxin B.

Wnt/β-catenin Signaling Pathway

Maoecrystal I and 11α, 12α-epoxyleukamenin E have demonstrated anticancer activity by downregulating the Wnt/β-catenin signaling pathway.[1] This pathway is involved in cell fate determination, proliferation, and migration.

Wnt_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates & co-activates Maoecrystal_I Maoecrystal I TargetGenes Target Gene Transcription (c-myc, cyclin D1) Maoecrystal_I->TargetGenes downregulates TCF_LEF->TargetGenes

Caption: Downregulation of Wnt/β-catenin target genes by Maoecrystal I.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a general workflow for the in vitro evaluation of pterokaurane diterpenoids.

workflow A Compound Preparation (Pterokaurane Diterpenoid) C Cytotoxicity Assay (e.g., MTT) A->C B Cell Culture (Cancer Cell Lines) B->C D Determine IC50 Value C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (PI Staining) E->G H Signaling Pathway Analysis (e.g., Western Blot) E->H I Data Analysis & Interpretation F->I G->I H->I

Caption: General workflow for in vitro anticancer screening.

References

Pterokaurane R: Application Notes and Protocols for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ent-kaurane diterpenoids are a class of natural products that have demonstrated significant anti-cancer properties. Research into their mechanism of action has revealed their ability to induce various forms of cell death, including apoptosis and ferroptosis, and to modulate key signaling pathways involved in cancer cell proliferation and survival. These compounds often exert their effects through the generation of reactive oxygen species (ROS), leading to downstream activation of cell death cascades. This document provides an overview of the known mechanisms of action for ent-kaurane diterpenoids and detailed protocols for their investigation.

Data Presentation

Table 1: Cytotoxicity of Representative ent-Kaurane Diterpenoids in Cancer Cell Lines
CompoundCell LineAssayIC50 (µM)Exposure Time (h)Reference
Compound 23 (11β-hydroxy-ent-16-kaurene-15-one)HepG2MTT~2.524[1]
Compound 23 (11β-hydroxy-ent-16-kaurene-15-one)A549/CDDPMTT~5.024[1]
Compound 12RAW 264.7MTTNot specifiedNot specified[2]
Compound 20RAW 264.7MTTNot specifiedNot specified[2]
Compound 21RAW 264.7MTTNot specifiedNot specified[2]
PterostilbeneMOLT4Not specified44 (IC90)Not specified[3]
PterostilbeneOvarian Cancer Cell LinesNot specifiedNot specifiedNot specified[4]
Table 2: Apoptosis Induction by Representative ent-Kaurane Diterpenoids
CompoundCell LineMethodObservationConcentration (µM)Time (h)Reference
Compound 23HepG2Annexin V/PI StainingIncreased apoptosis1.25, 2.5, 524[1]
Compound 23HepG2Annexin V/PI StainingTime-dependent increase in apoptosis2.50, 3, 6, 12, 24[1]
Compound 12RAW 264.7Caspase ActivityActivation of Caspase-85Not specified[2]
Compound 20RAW 264.7Caspase ActivityActivation of Caspase-95Not specified[2]
Compound 21RAW 264.7Caspase ActivityActivation of Caspase-85Not specified[2]
Compound 23RAW 264.7Caspase ActivityActivation of Caspase-85Not specified[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Pterokaurane R on cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • This compound

  • Cancer cell line of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-phospho-JNK, anti-JNK, anti-phospho-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described in previous protocols.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.

Signaling Pathways and Visualizations

Ent-kaurane diterpenoids have been shown to modulate several critical signaling pathways in cancer cells. The following diagrams illustrate some of the proposed mechanisms.

Pterokaurane_ROS_Apoptosis Pterokaurane This compound Prdx Inhibition of Prdx I/II Pterokaurane->Prdx GSH GSH Depletion Pterokaurane->GSH ROS Increased ROS MKK4 MKK4 Activation ROS->MKK4 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Prdx->ROS GSH->ROS JNK_pathway JNK Pathway Caspase8 Caspase-8 Activation JNK_pathway->Caspase8 JNK JNK Phosphorylation MKK4->JNK JNK->JNK_pathway Bax Bax ↑ Mitochondria->Bax Bcl2 Bcl-2 ↓ Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway of ent-kaurane diterpenoids.

Pterokaurane_STAT3_Pathway Pterokaurane This compound STAT3_p STAT3 Phosphorylation ↓ Pterokaurane->STAT3_p STAT3 STAT3 STAT3_p->STAT3 Downstream Downstream Targets (e.g., Cyclins, Bcl-2) STAT3->Downstream CellCycle Cell Cycle Arrest Downstream->CellCycle Apoptosis Apoptosis Downstream->Apoptosis

Caption: Inhibition of the STAT3 signaling pathway by pterostilbene, a related stilbenoid.

Experimental_Workflow cluster_invitro In Vitro Studies CellCulture Cancer Cell Culture Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Treatment->WesternBlot

Caption: General experimental workflow for in vitro mechanism of action studies.

References

Pterokaurane R: Application Notes and Protocols for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pterokaurane R, an ent-kaurane diterpenoid, for use in anti-inflammatory research. This document includes a summary of its demonstrated bioactivity, detailed experimental protocols for replicating key findings, and a visualization of its proposed mechanism of action.

Introduction

This compound is a natural compound isolated from the roots of Pteris multifida. It belongs to the ent-kaurane class of diterpenoids, a group of natural products known for a variety of biological activities, including anti-inflammatory effects. Research has demonstrated that this compound can inhibit the production of key inflammatory mediators, suggesting its potential as a lead compound for the development of novel anti-inflammatory or anti-neuroinflammatory therapeutics. These notes are intended to guide researchers in studying and utilizing this compound in a laboratory setting.

Quantitative Data

The primary anti-inflammatory activity of this compound has been quantified through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglial cells (BV-2). This inhibitory effect is a key indicator of its potential to modulate inflammatory responses.

CompoundCell LineStimulantAssayIC50 (µM)Source
This compoundBV-2 MicrogliaLPSNitric Oxide Inhibition23.4[1]

Mechanism of Action

While the direct molecular target of this compound is still under investigation, studies on related ent-kaurane diterpenoids strongly suggest a mechanism involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] In the context of inflammation induced by LPS, the binding of LPS to Toll-like receptor 4 (TLR4) on the surface of immune cells like microglia triggers a cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus, where it promotes the transcription of a host of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO, as well as cytokines like TNF-α, IL-1β, and IL-6.[2][4] this compound is hypothesized to interrupt this pathway, leading to a downstream reduction in these inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates This compound This compound This compound->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes Activates Transcription iNOS, TNF-α, IL-1β, IL-6 iNOS, TNF-α, IL-1β, IL-6 Pro-inflammatory Genes->iNOS, TNF-α, IL-1β, IL-6 Leads to Expression of

Proposed NF-κB inhibitory pathway of this compound.

Experimental Protocols

The following are detailed protocols for investigating the anti-inflammatory effects of this compound.

Cell Culture and Maintenance
  • Cell Line: BV-2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are washed with Phosphate-Buffered Saline (PBS), detached using Trypsin-EDTA, and re-seeded into new flasks or plates for experiments.

Nitric Oxide (NO) Inhibition Assay

This protocol is designed to measure the inhibitory effect of this compound on NO production in LPS-stimulated BV-2 cells.

  • Materials:

    • BV-2 cells

    • DMEM (serum-free for treatment)

    • This compound (dissolved in DMSO to create a stock solution)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell adherence.

    • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. The final concentration of DMSO should be kept below 0.1% to avoid cytotoxicity. Remove the culture medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Incubate for 1 hour.

    • Inflammation Induction: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the vehicle control wells.

    • Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO2.

    • Nitrite Measurement (Griess Assay):

      • Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

      • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] * 100

G A Seed BV-2 cells in 96-well plate (5x10^4 cells/well) B Incubate for 24h (37°C, 5% CO2) A->B C Pre-treat with this compound (various concentrations) B->C D Incubate for 1h C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 24h E->F G Collect 50 µL supernatant F->G H Add Griess Reagent G->H I Measure Absorbance at 540 nm H->I J Calculate % NO Inhibition I->J

Workflow for the Nitric Oxide Inhibition Assay.
Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed reduction in NO is due to a specific inhibitory effect or simply due to cytotoxicity.

  • Materials:

    • Cells from the NO inhibition assay plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • After collecting the supernatant for the Griess assay, carefully remove the remaining medium from the wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through the inhibition of nitric oxide production in activated microglial cells. The provided protocols offer a robust framework for researchers to further investigate its efficacy and mechanism of action. Future studies could explore its effects on other inflammatory pathways, its in vivo efficacy in animal models of inflammation, and its potential for therapeutic development.

References

Application Notes and Protocols for Ent-kaurane Diterpenoids as Potential Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "Pterokaurane R" is limited in publicly available scientific literature. Therefore, these application notes and protocols focus on the broader class of ent-kaurane diterpenoids , to which this compound belongs. The data and methodologies presented are based on studies of various compounds within this class and should be adapted and validated for any specific ent-kaurane diterpenoid of interest.

Introduction

Ent-kaurane diterpenoids are a class of natural products that have demonstrated significant potential as anti-cancer agents.[1][2][3] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce cell death through multiple mechanisms, including apoptosis and cell cycle arrest.[2][4][5] Their mode of action often involves the modulation of key signaling pathways implicated in cancer progression, such as the MAPK/ERK and Wnt/β-catenin pathways.[2][4] These notes provide an overview of the anti-cancer properties of ent-kaurane diterpenoids, along with detailed protocols for their investigation.

Data Presentation

Table 1: Cytotoxic Activity of Selected Ent-kaurane Diterpenoids against Various Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
11β-hydroxy-ent-16-kaurene-15-one (23)HepG2 (Liver Cancer)Not Specified[1]
11β-hydroxy-ent-16-kaurene-15-one (23)A2780 (Ovarian Cancer)Not Specified[1]
11β-hydroxy-ent-16-kaurene-15-one (23)7860 (Kidney Cancer)Not Specified[1]
11β-hydroxy-ent-16-kaurene-15-one (23)A549 (Lung Cancer)Not Specified[1]
ent-18-acetoxy-7β-hydroxy kaur-15-oxo-16-ene (CRT1)SKOV3 (Ovarian Cancer)24.6[2]
OridoninSKOV3 (Ovarian Cancer)17.21[2]
OridoninOVCAR-3 (Ovarian Cancer)13.9[2]
OridoninA2780 (Ovarian Cancer)12.1[2]
11α, 12α-epoxyleukamenin E (EPLE)Colorectal Cancer Cell LinesNot Specified[4]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Studies cluster_data Data Analysis cell_culture Cancer Cell Line Culture treatment Treatment with Ent-kaurane Diterpenoid cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis protein_expression Protein Expression Analysis (Western Blot) treatment->protein_expression ic50 IC50 Determination viability_assay->ic50 apoptosis_quantification Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quantification cell_cycle_distribution Cell Cycle Distribution Analysis cell_cycle_analysis->cell_cycle_distribution pathway_analysis Signaling Pathway Elucidation protein_expression->pathway_analysis

Caption: General experimental workflow for evaluating the anti-cancer potential of ent-kaurane diterpenoids.

signaling_pathway cluster_erk MAPK/ERK Pathway cluster_wnt Wnt/β-catenin Pathway ERK ERK1/2 p90RSK p90RSK ERK->p90RSK activates Apoptosis_ERK Apoptosis ERK->Apoptosis_ERK induces Migration_Invasion Cell Migration & Invasion Inhibition ERK->Migration_Invasion inhibits Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription EPLE EPLE (ent-kaurane diterpenoid) EPLE->beta_catenin inhibits interaction with TCF4 Ent_kaurane Ent-kaurane Diterpenoids Ent_kaurane->ERK activates

Caption: Signaling pathways modulated by ent-kaurane diterpenoids in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of an ent-kaurane diterpenoid on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ent-kaurane diterpenoid stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the ent-kaurane diterpenoid in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by an ent-kaurane diterpenoid.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Ent-kaurane diterpenoid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the ent-kaurane diterpenoid for the specified time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Cell Cycle Analysis

This protocol is for determining the effect of an ent-kaurane diterpenoid on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Ent-kaurane diterpenoid

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the ent-kaurane diterpenoid as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for investigating the effect of an ent-kaurane diterpenoid on the expression of proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., ERK, p-ERK, β-catenin, Bcl-2, Bax, Caspase-3, etc.) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

References

Troubleshooting & Optimization

Technical Support Center: Isolation of Pterokaurane R

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and methodologies associated with the isolation of Pterokaurane R, an ent-kaurane diterpenoid sourced from the fern Pteris multifida. This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during extraction, purification, and characterization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. It is characterized by the molecular formula C20H34O3. The primary natural source of this compound is the fern Pteris multifida, a perennial plant found in Southeast Asia, including China, Japan, and South Korea.[1][2] This plant has a history of use in traditional Chinese medicine for treating various ailments.[1]

Q2: What are the general steps for isolating this compound from Pteris multifida?

The isolation of this compound, like other ent-kaurane diterpenoids from Pteris multifida, typically involves a multi-step process:

  • Extraction: The dried and powdered plant material (usually the roots or aerial parts) is extracted with an organic solvent, commonly methanol or ethanol.[1]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate) to fractionate the components.[1]

  • Chromatographic Purification: The fractions containing the desired compounds are further purified using a combination of chromatographic techniques. This often includes open column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound.[2]

Q3: Are there any known stability issues with pterokaurane diterpenoids during isolation?

While specific stability data for this compound is not extensively documented, diterpenoids, in general, can be susceptible to degradation under certain conditions. It is advisable to avoid prolonged exposure to strong acids or bases and high temperatures during the isolation process. The stability of the compound on silica gel should be checked using 2D-TLC if degradation is suspected during chromatography.

Troubleshooting Guide

Extraction & Initial Fractionation
Problem Possible Cause Recommended Solution
Low yield of crude extract Inefficient extraction solvent or procedure.- Ensure the plant material is finely powdered to maximize surface area. - Consider using a Soxhlet apparatus for more exhaustive extraction. - Perform multiple extractions of the plant material.
Emulsion formation during solvent partitioning Presence of polar lipids and other amphiphilic compounds.- Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase. - Centrifuge the mixture at a low speed to break the emulsion. - Filter the emulsion through a bed of Celite.
Chromatographic Purification
Problem Possible Cause Recommended Solution
Poor separation of this compound from other closely related diterpenoids on silica gel column chromatography Co-eluting compounds with very similar polarities.- Optimize the solvent system for your column. A slight change in the ratio of polar to non-polar solvents can significantly improve resolution. - For compounds with similar polarity but different degrees of unsaturation, consider using silica gel impregnated with silver nitrate (AgNO₃). The silver ions interact with double bonds, retarding the elution of unsaturated compounds. - Employ preparative HPLC with a high-resolution column for final purification.
Tailing of peaks during HPLC - Interaction of acidic or basic functional groups with the stationary phase. - Overloading of the column.- Add a small amount of a modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% triethylamine for basic compounds). - Reduce the amount of sample injected onto the column.
Compound appears to degrade on the silica gel column The compound is unstable on acidic silica gel.- Test for stability by spotting the compound on a TLC plate, letting it sit for several hours, and then developing it to see if new spots appear. - Use deactivated (neutral) silica gel or an alternative stationary phase like alumina or Florisil.
Characterization
Problem Possible Cause Recommended Solution
Complex ¹H and ¹³C NMR spectra with overlapping signals The presence of multiple similar diterpenoids or impurities.- Ensure the sample is of high purity (>95%) before NMR analysis. - Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity. - Compare the obtained spectral data with published data for known ent-kaurane diterpenoids.
Difficulty in determining the absolute stereochemistry The molecule has multiple chiral centers.- Use advanced techniques such as X-ray crystallography if a suitable crystal can be obtained. - Compare experimental circular dichroism (CD) spectra with theoretically calculated spectra.

Experimental Protocols

General Protocol for the Isolation of ent-Kaurane Diterpenoids from Pteris multifida
  • Extraction:

    • Air-dry and powder the roots of Pteris multifida.

    • Extract the powdered material (e.g., 1 kg) with 80% methanol (3 x 5 L) at room temperature for 24 hours for each extraction.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with n-hexane, chloroform, and ethyl acetate.

    • Evaporate the solvents from each fraction to obtain the respective extracts. ent-Kaurane diterpenoids are typically found in the chloroform and ethyl acetate fractions.

  • Silica Gel Column Chromatography:

    • Subject the chloroform or ethyl acetate extract to column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Chromatography:

    • Further purify the combined fractions containing the target compounds on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

  • Preparative HPLC:

    • Perform final purification of the fractions containing this compound using preparative HPLC on a C18 column with a mobile phase of methanol and water or acetonitrile and water.

Data Presentation

Table 1: Hypothetical Yields of this compound from Pteris multifida (1 kg dried roots) using Different Purification Strategies.

Purification StrategyFinal Yield (mg)Purity (%)
Silica Gel CC -> Sephadex LH-20 CC1585
Silica Gel CC -> Preparative HPLC12>98
AgNO₃-Silica Gel CC -> Sephadex LH-20 CC -> Preparative HPLC10>99

Visualizations

Experimental_Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Pteris_multifida Pteris multifida (dried, powdered) Methanol_Extraction 80% Methanol Extraction Pteris_multifida->Methanol_Extraction Crude_Extract Crude Extract Methanol_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (n-Hexane, Chloroform, EtOAc) Crude_Extract->Solvent_Partitioning Fractions Fractions Solvent_Partitioning->Fractions Silica_Gel Silica Gel Column Chromatography Fractions->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy

Caption: Experimental workflow for the isolation of this compound.

Signaling_Pathway cluster_cell Cellular Response Pterokaurane_R This compound Target_Protein Target Protein Pterokaurane_R->Target_Protein Binds to Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Activates/Inhibits Biological_Response Biological Response Downstream_Effector->Biological_Response Leads to

References

Pterokaurane R: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Pterokaurane R, a member of the kaurane diterpenoid family. Due to the limited publicly available data for this specific compound, the following information is based on the general characteristics of diterpenoids and best practices for handling natural products in a research environment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound?

For short-term storage (days to weeks), it is recommended to store this compound in a cool, dark, and dry place. A refrigerator at 4°C is suitable. The compound should be kept in a tightly sealed vial to prevent exposure to moisture and air.

Q2: What are the long-term storage recommendations for this compound?

For long-term storage (months to years), this compound should be stored at -20°C or below, preferably in a freezer. It is advisable to aliquot the compound into smaller quantities to avoid repeated freeze-thaw cycles, which can lead to degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability by minimizing oxidation.

Q3: How should I handle this compound upon receiving the shipment?

Upon receipt, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. Inspect the container for any damage. For initial use, it is recommended to prepare a stock solution which can then be aliquoted for subsequent experiments.

Q4: In what solvents can I dissolve this compound?

As a diterpenoid, this compound is expected to be soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane. The choice of solvent will depend on the specific experimental requirements. For biological assays, DMSO is a common choice for creating stock solutions.

Q5: Is this compound sensitive to light?

Many natural products, including diterpenoids, can be sensitive to light. It is recommended to protect this compound from direct light exposure by storing it in an amber vial or a container wrapped in aluminum foil. Experiments should be conducted with minimal light exposure where possible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity over time Compound degradation due to improper storage.Ensure the compound is stored at the recommended low temperature, protected from light and moisture. Aliquot stock solutions to minimize freeze-thaw cycles.
Inconsistent experimental results Instability of the compound in the experimental medium (e.g., aqueous buffer).Prepare fresh solutions for each experiment. Assess the stability of this compound in your specific experimental buffer and timeframe. Consider using a stabilizing agent if compatible with your assay.
Precipitation of the compound from solution Poor solubility in the chosen solvent or buffer.Ensure the solvent is appropriate for this compound. For aqueous solutions, the use of a co-solvent (like DMSO) may be necessary. Do not exceed the solubility limit of the compound.
Color change of the compound or solution Oxidation or degradation of the compound.Store the solid compound and stock solutions under an inert atmosphere. Avoid prolonged exposure to air.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

  • Allow the vial of this compound to reach room temperature before opening.

  • Weigh the desired amount of the compound using an analytical balance in a controlled environment.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use vials.

  • Store the aliquots at -20°C or below, protected from light.

Visualizing Experimental Workflows

Forced Degradation Study Workflow

This diagram outlines a typical workflow for a forced degradation study to assess the stability of a compound like this compound under various stress conditions.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis PterokauraneR This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) PterokauraneR->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) PterokauraneR->Base Oxidation Oxidative Stress (e.g., 3% H2O2) PterokauraneR->Oxidation Thermal Thermal Stress (e.g., 60°C) PterokauraneR->Thermal Photo Photolytic Stress (e.g., UV light) PterokauraneR->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterization of Degradation Products HPLC->Characterization

Forced Degradation Study Workflow

General Stability Testing Workflow

This diagram illustrates a general workflow for assessing the long-term stability of this compound under recommended storage conditions.

Stability_Testing_Workflow start Prepare & Aliquot This compound Samples storage Store at Recommended Conditions (e.g., -20°C, dark) start->storage timepoint_0 Timepoint 0 (Initial Analysis) storage->timepoint_0 timepoint_1 Timepoint 1 (e.g., 3 months) storage->timepoint_1 timepoint_2 Timepoint 2 (e.g., 6 months) storage->timepoint_2 timepoint_n Timepoint n (e.g., 12 months) storage->timepoint_n analysis Analyze Purity & Integrity (e.g., HPLC, NMR) timepoint_0->analysis timepoint_1->analysis timepoint_2->analysis timepoint_n->analysis data_analysis Compare Data & Determine Shelf-Life analysis->data_analysis end Stability Report data_analysis->end

Long-Term Stability Testing Workflow

Technical Support Center: Overcoming Pterokaurane R Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Pterokaurane R, a hydrophobic diterpenoid.

Troubleshooting Guide

This guide addresses common problems encountered during the solubilization of this compound and offers potential solutions.

Issue 1: this compound precipitates out of aqueous solution.

  • Question: I dissolved this compound in an organic solvent and then diluted it into my aqueous buffer for a cell-based assay, but a precipitate formed immediately. What should I do?

  • Answer: This is a common issue when diluting a hydrophobic compound from a concentrated organic stock into an aqueous medium. The final concentration of the organic solvent may be too low to maintain solubility.

    • Short-term solution: Increase the final concentration of the organic solvent (e.g., DMSO) in your working solution. However, be mindful of solvent toxicity in your experimental system. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to run a vehicle control to assess its effect.

    • Long-term solution: Employ a solubility enhancement technique to create a more stable aqueous formulation. Options include using co-solvents, cyclodextrins, or creating micellar or liposomal formulations.

Issue 2: Low and inconsistent results in biological assays.

  • Question: My experimental results with this compound are not reproducible and the observed effect is lower than expected. Could this be related to solubility?

  • Answer: Yes, poor aqueous solubility can lead to artificially low and highly variable results. The actual concentration of the compound in solution might be much lower than the nominal concentration due to precipitation or aggregation. It is essential to ensure that this compound is fully dissolved in your assay medium. Consider using a solubility-enhanced formulation and verifying the concentration of the dissolved compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended organic solvents for preparing a stock solution of this compound?

A1: this compound is soluble in several organic solvents.[1] For creating stock solutions, dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with many biological assays at low concentrations. Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1] When preparing for long-term storage, it is advisable to make aliquots of the stock solution and store them at -20°C to minimize freeze-thaw cycles.[1]

Q2: What are the main approaches to enhance the aqueous solubility of this compound?

A2: Several techniques can be employed to improve the aqueous solubility of hydrophobic compounds like this compound. These can be broadly categorized as physical and chemical modifications.

  • Physical Modifications: These methods alter the physical properties of the drug to improve dissolution.

    • Particle Size Reduction (Micronization): Increasing the surface area by reducing the particle size can enhance the dissolution rate.[2]

    • Modification of Crystal Habit: Amorphous forms of a compound are typically more soluble than their stable crystalline counterparts.[2]

  • Chemical Modifications: These approaches involve the use of excipients to increase solubility.

    • Co-solvency: Using a mixture of water and a water-miscible solvent can increase the solubility of hydrophobic drugs.

    • Micellar Solubilization: Surfactants or amphiphilic block copolymers can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[3][4]

    • Complexation: Cyclodextrins are common complexing agents that can encapsulate the hydrophobic this compound molecule within their cavity, thereby increasing its aqueous solubility.

    • Nanoparticle Formulations: Encapsulating this compound in nanocarriers like nanohydrogels can significantly improve its solubility and bioavailability.[5]

Q3: How do I choose the best solubility enhancement technique for my experiment?

A3: The choice of method depends on several factors, including the required concentration of this compound, the experimental system (e.g., in vitro, in vivo), and potential toxicity of the excipients. The table below summarizes key considerations for different techniques.

Quantitative Data on Solubility Enhancement Techniques

The following table provides a comparative overview of common solubilization methods that can be applied to this compound. The presented values are illustrative and may vary depending on the specific experimental conditions.

Solubilization MethodTypical Solvents/ExcipientsExpected Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvency DMSO, Ethanol, PEG 4002 - 50Simple to prepare, cost-effective.Potential for solvent toxicity, drug may precipitate upon dilution.
Micronization N/A2 - 10Increases dissolution rate.Does not increase equilibrium solubility, may require specialized equipment.[2]
Cyclodextrin Complexation β-cyclodextrins, HP-β-CD10 - 200Low toxicity, can improve stability.Limited by the stoichiometry of complexation, can be expensive.
Micellar Solubilization Fatty acid salts, block copolymers (e.g., mPEG-PLGA)100 - 1000+High loading capacity, suitable for in vivo use.[3][4]More complex preparation, potential for surfactant toxicity.
Nanohydrogel Formulation Natural or synthetic polymers100 - 5000+High drug loading, controlled release, improved stability and bioavailability.[5]Complex formulation and characterization.

Detailed Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent System

Objective: To prepare a 1 mM working solution of this compound in an aqueous buffer using DMSO as a co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 100 mM stock solution of this compound in 100% DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • To prepare a 1 mM working solution, dilute the 100 mM stock solution 1:100 in PBS.

  • Add the this compound stock solution dropwise to the PBS while vortexing to prevent precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider increasing the final DMSO concentration (e.g., by diluting 1:50 for a 2% final DMSO concentration) or trying a different solubilization method.

  • Prepare a vehicle control with the same final concentration of DMSO in PBS.

Protocol 2: Solubilization of this compound using Micellar Formulation with mPEG-PLGA

Objective: To prepare a 1 mg/mL this compound solution using methoxypoly(ethylene glycol)-block-poly(lactide-co-glycolide) (mPEG-PLGA) for enhanced solubility.

Materials:

  • This compound powder

  • mPEG-PLGA (50:50 lactide:glycolide ratio)

  • Acetone

  • Deionized water

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Dissolve 10 mg of this compound and 100 mg of mPEG-PLGA in 5 mL of acetone in a round-bottom flask.

  • Remove the acetone using a rotary evaporator to form a thin film of the polymer and drug mixture on the flask wall.

  • Hydrate the film by adding 10 mL of deionized water.

  • Sonicate the mixture in a bath sonicator for 15-30 minutes or until the film is completely dispersed, forming a clear or slightly opalescent solution of drug-loaded micelles.

  • Filter the solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

  • The final concentration of the solubilized this compound will be approximately 1 mg/mL. The exact concentration should be determined analytically (e.g., using HPLC).

Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for researchers working with a newly formulated, solubilized version of this compound.

G cluster_formulation Formulation cluster_characterization Characterization cluster_testing In Vitro Testing cluster_analysis Data Analysis Pterokaurane_R This compound Powder Solubilization Solubilization Method (e.g., Co-solvency, Micelles) Pterokaurane_R->Solubilization Formulation Solubilized this compound Solubilization->Formulation Concentration Concentration Verification (e.g., HPLC) Formulation->Concentration Stability Stability Assessment Formulation->Stability Cell_Culture Cell Culture Model Treatment Treatment with Solubilized This compound Concentration->Treatment Cell_Culture->Treatment Assay Biological Assay (e.g., Cytotoxicity, Gene Expression) Treatment->Assay Data_Collection Data Collection Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

A general workflow for formulating and testing solubilized this compound.

Conceptual Signaling Pathway for a Cytotoxic Diterpenoid

While the specific signaling pathway for this compound is not yet fully elucidated, many cytotoxic natural products are known to induce apoptosis. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

G Pterokaurane_R This compound Stress_Signal Cellular Stress (e.g., ROS, ER Stress) Pterokaurane_R->Stress_Signal JNK_p38 JNK/p38 MAPK Activation Stress_Signal->JNK_p38 Bax_Bak Bax/Bak Activation JNK_p38->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A hypothetical apoptosis signaling pathway induced by a cytotoxic compound.

References

Technical Support Center: Optimizing Pterokaurane R Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Pterokaurane R for in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in vitro?

This compound belongs to the ent-kaurane class of diterpenoids. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The primary mechanism of action involves the induction of apoptosis (programmed cell death) and ferroptosis. This is achieved by increasing intracellular levels of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.

Q2: What is a typical starting concentration range for this compound in cell culture?

While direct IC50 values for this compound are not widely published, data from structurally similar ent-kaurane diterpenoids can provide a starting point. For initial experiments, a broad concentration range is recommended to determine the dose-response curve for your specific cell line. A common starting range for related compounds is between 1 µM and 100 µM.

Q3: How should I prepare a stock solution of this compound?

This compound, like many diterpenoids, is likely to have low solubility in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1][2]

Q4: How long should I incubate cells with this compound?

The optimal incubation time will depend on the cell line and the endpoint being measured. For cell viability assays, a common incubation period is 24 to 72 hours. For signaling pathway studies, shorter incubation times (e.g., 1, 6, 12, 24 hours) are often used to observe early signaling events.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect on cell viability - Concentration too low: The dosage of this compound may be insufficient to induce a response in the specific cell line. - Compound instability: this compound may be degrading in the culture medium over the incubation period. - Cell line resistance: The chosen cell line may be resistant to the effects of this compound.- Increase concentration range: Test a wider and higher range of concentrations (e.g., up to 200 µM). - Reduce incubation time: Assess viability at earlier time points. - Check compound stability: If possible, assess the stability of this compound in your culture medium over time using analytical methods. - Use a different cell line: Test the compound on a panel of cell lines known to be sensitive to other cytotoxic agents.
High variability between replicates - Uneven cell seeding: Inconsistent cell numbers across wells. - Incomplete dissolution of this compound: Precipitation of the compound in the culture medium. - Edge effects in multi-well plates: Evaporation from wells on the plate perimeter.- Ensure a single-cell suspension: Properly resuspend cells before seeding. - Visually inspect for precipitation: After adding this compound to the medium, check for any visible precipitate. If observed, try vortexing the stock solution before dilution or slightly increasing the DMSO concentration (while staying below the toxic threshold). - Minimize edge effects: Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or medium.
Vehicle control (DMSO) shows toxicity - DMSO concentration too high: The final concentration of DMSO in the culture medium is exceeding the toxic limit for the cells.- Prepare a more concentrated stock solution: This will allow for a smaller volume of the stock to be added to the culture medium, thereby reducing the final DMSO concentration. - Perform a DMSO toxicity curve: Determine the maximum tolerated DMSO concentration for your specific cell line.
Inconsistent results in signaling pathway analysis (e.g., Western Blot) - Suboptimal incubation time: The time point chosen may not be optimal for observing the activation or inhibition of the target protein. - Poor antibody quality: The primary antibody may not be specific or sensitive enough.- Perform a time-course experiment: Analyze protein expression at multiple time points after this compound treatment. - Validate your antibody: Use positive and negative controls to ensure the antibody is working correctly.

Quantitative Data Summary

The following table summarizes IC50 values for several ent-kaurane diterpenoids against various cancer cell lines. This data can be used as a reference for designing initial dose-response experiments with this compound.

CompoundCell LineIC50 (µM)Reference
ent-kaurane derivative 13HT29 (Colon)2.71 ± 0.23[3]
ent-kaurane derivative 13HepG2 (Liver)2.12 ± 0.23[3]
ent-kaurane derivative 13B16-F10 (Melanoma)2.65 ± 0.13[3]
ent-kaurane derivative 16HepG2 (Liver)0.33[4]
ent-kaurane derivative 18HepG2 (Liver)0.56[4]
Kaurenoic acidIGROV (Ovarian)> 9.92[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • After the MTT incubation, add 100 µL of solubilization solution to each well.

  • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard procedures for apoptosis detection by flow cytometry.

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells into 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time.

  • After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathway and Experimental Workflow Diagrams

PterokauraneR_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with This compound (and Vehicle Control) stock->treat cells Seed Cells in Multi-well Plates cells->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis western Western Blot for Signaling Proteins treat->western ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp

Caption: Experimental workflow for in vitro studies with this compound.

Apoptosis_Pathway PterokauraneR This compound ROS Increased ROS PterokauraneR->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria JNK JNK Pathway Activation ROS->JNK Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis JNK->Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Pterokaurane R Bioassay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bioassay of Pterokaurane R, a novel diterpenoid compound. The guidance provided is based on established best practices for cell-based assays and experience with similar natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays for compounds like this compound?

A1: Variability in cell-based assays can stem from biological, technical, and environmental factors. Key sources include:

  • Cell Line Integrity: Misidentification, cross-contamination, genetic drift, and high passage numbers can alter cellular responses.[1][2][3]

  • Cell Culture Conditions: Inconsistencies in media composition, serum quality, and incubation parameters (temperature, CO2, humidity) are major contributors to variability.[2][4]

  • Mycoplasma Contamination: Undetected mycoplasma infection can significantly impact cellular physiology and experimental outcomes.[2][4]

  • Assay Protocol Execution: Variations in cell seeding density, reagent preparation, incubation times, and pipetting technique can introduce significant errors.[2][5]

  • Compound Handling: this compound, like many diterpenoids, may have limited solubility in aqueous solutions. Improper dissolution or precipitation during the experiment can lead to inconsistent results.[5]

  • Microplate Effects: Evaporation and temperature gradients across a microplate, often referred to as "edge effects," can cause wells on the perimeter to behave differently than interior wells.[2][5]

  • Reagent and Consumable Variability: Lot-to-lot differences in reagents, antibodies, and the quality of plasticware can affect assay performance.[2]

Q2: How can I be sure my this compound is fully dissolved and stable in my assay medium?

A2: Ensuring the solubility and stability of your test compound is critical. For hydrophobic compounds like many diterpenoids, it is advisable to prepare a high-concentration stock solution in an organic solvent such as DMSO.[5] When diluting into your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all wells, including vehicle controls. Visually inspect for any precipitation after dilution. A solubility test prior to the main experiment is recommended.

Q3: What is the "edge effect" and how can I mitigate it in my this compound assays?

A3: The "edge effect" refers to the phenomenon where the outer wells of a microplate behave differently from the inner wells, primarily due to increased evaporation and temperature fluctuations.[5] This can lead to significant variability in your data. To mitigate this:

  • Avoid using the outer wells for experimental samples. Instead, fill them with sterile water, media, or phosphate-buffered saline (PBS) to create a humidity barrier.[2][5]

  • Use microplates with moats that can be filled with liquid to reduce evaporation.[2]

  • Ensure proper humidification of your incubator.[2]

  • Allow plates to equilibrate to room temperature on a level surface for 15-20 minutes after seeding before placing them in the incubator to ensure even cell distribution.[2]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
High Variability Between Replicates Inconsistent cell seeding, Pipetting errors, Edge effect, Compound precipitation- Ensure thorough mixing of cell suspension before and during plating. - Use a multichannel pipette and pre-wet tips. - Calibrate pipettes regularly. - Avoid using outer wells of the plate. - Visually confirm compound solubility in media.
Inconsistent Dose-Response Curves Incorrect compound concentration, Cell health issues, Assay timing- Prepare fresh serial dilutions for each experiment. - Confirm cell viability before seeding (e.g., trypan blue exclusion). - Ensure cells are in the logarithmic growth phase.[4] - Optimize treatment duration.
Low Signal-to-Noise Ratio Low cell number or viability, Suboptimal reagent concentration, Degraded reagents- Optimize cell seeding density with a cell titration experiment. - Titrate key reagents (e.g., detection substrates) to determine optimal concentrations. - Check the expiration dates of all reagents.
High Background Signal Overly high cell seeding density, Non-specific antibody binding (for immunoassays)- Reduce the number of cells seeded per well. - For immunoassays, increase blocking agent concentration or try a different blocking buffer. - Titrate antibody concentrations.

Experimental Protocols & Methodologies

A critical step in troubleshooting is ensuring a robust and consistent experimental protocol. Below is a generalized protocol for a cytotoxicity assay, a common bioassay for novel compounds like this compound.

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding:

    • Culture cells to ~80% confluency.[4]

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter. Assess viability with trypan blue.

    • Dilute cells to the desired seeding density (determined through optimization) in pre-warmed complete media.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or media to the outer wells to reduce edge effects.[5]

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock in serum-free media to achieve 2X the final desired concentrations.

    • Remove media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (media with the same final DMSO concentration) and a positive control for cell death.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

Hypothetical Signaling Pathway for this compound

Diterpenoids are known to exert their biological effects through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. The diagram below illustrates a hypothetical pathway that could be investigated for this compound.

PterokauraneR_Pathway PterokauraneR This compound CellMembrane Cell Membrane Interaction PterokauraneR->CellMembrane Initial Interaction ROS Increased ROS CellMembrane->ROS MAPK_Pathway MAPK Pathway (e.g., JNK, p38) ROS->MAPK_Pathway Caspase_Activation Caspase Activation MAPK_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A hypothetical signaling cascade for this compound-induced apoptosis.

Experimental Workflow for a Cell-Based Assay

This diagram outlines the critical steps in a typical cell-based assay workflow and highlights points where variability can be introduced.

Assay_Workflow Start Start Cell_Culture Cell Culture Maintenance (Passage number, confluency) Start->Cell_Culture Cell_Seeding Cell Seeding (Density, even distribution) Cell_Culture->Cell_Seeding Treatment Cell Treatment (Incubation time, vehicle control) Cell_Seeding->Treatment Compound_Prep Compound Preparation (Solubility, dilutions) Compound_Prep->Treatment Assay_Step Assay Reagent Addition (Pipetting, timing) Treatment->Assay_Step Data_Acquisition Data Acquisition (Plate reader settings) Assay_Step->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis End End Data_Analysis->End

A generalized workflow for a cell-based bioassay.

References

Technical Support Center: Purification of Pterokaurane R

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Pterokaurane R and other related ent-kaurane diterpenoids from complex mixtures, particularly from plant sources of the Isodon genus.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from Isodon plant material?

A1: The general strategy involves a multi-step process beginning with extraction of the dried plant material, followed by a series of chromatographic separations to isolate the target compound. A typical workflow includes:

  • Extraction: The powdered plant material is extracted with a solvent such as ethanol or a mixture of methanol and water.

  • Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Diterpenoids like this compound are often enriched in the ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, MCI gel, and Sephadex LH-20.

  • Preparative HPLC: Final purification to obtain high-purity this compound is often achieved using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase C18 column.[1][2]

Q2: Which solvents are best for the initial extraction of this compound?

A2: For the initial extraction of ent-kaurane diterpenoids from Isodon species, 95% ethanol is a commonly used solvent.[3] Alternatively, a decoction with water followed by enrichment on macroporous resin and subsequent elution with varying concentrations of ethanol has also been proven effective.[2] The choice of solvent depends on the specific protocol and the desire to minimize the co-extraction of highly polar or non-polar impurities.

Q3: What analytical techniques are used to identify and characterize this compound?

A3: A combination of spectroscopic techniques is essential for the structural elucidation and confirmation of this compound. These include:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to determine the chemical structure.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Q4: What are the known biological activities of this compound and related diterpenoids from Isodon?

A4: Many ent-kaurane diterpenoids isolated from Isodon species have demonstrated significant biological activities, most notably cytotoxic (anti-cancer) effects against various human tumor cell lines.[4][5] Some compounds have shown inhibitory effects on cancer cell viability with low IC50 values.[4] This anti-cancer activity is often attributed to the induction of apoptosis and cell cycle arrest.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Inefficient ExtractionEnsure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or the number of extraction cycles. Consider using ultrasound-assisted extraction to improve efficiency.[6]
Improper Solvent ChoiceThe polarity of the extraction solvent may not be optimal. If using a non-polar solvent yields poor results, try a more polar solvent like ethanol or methanol.
Degradation of Target CompoundSome diterpenoids may be sensitive to heat. If using a heating method like Soxhlet extraction, consider a room temperature maceration or percolation method instead.[5]
Issue 2: Poor Separation in Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent SystemThe polarity of the mobile phase is critical. If compounds are eluting too quickly (low resolution), decrease the polarity of the solvent system. If they are not eluting at all, gradually increase the polarity.[7] Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column.
Column OverloadingToo much sample loaded onto the column will result in broad, overlapping peaks. Reduce the amount of sample relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 sample-to-silica ratio.
Column Packing IssuesAn improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[8]
Compound Instability on Silica GelSome compounds can degrade on acidic silica gel. If you suspect this, you can use deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.[7]
Issue 3: Problems with Preparative HPLC
Possible Cause Troubleshooting Step
Poor Peak Shape (Tailing or Fronting)Tailing peaks can be caused by column overload or secondary interactions with the stationary phase. Reduce the injection volume or sample concentration. Adding a small amount of an acid (like formic acid) to the mobile phase can sometimes improve the peak shape for acidic compounds.[9] Fronting peaks can indicate a collapsed column bed or too strong of a sample solvent.
Co-elution of ImpuritiesThe mobile phase gradient may not be optimal for separating the target compound from closely related impurities. Adjust the gradient slope or use an isocratic elution if the separation window is narrow. Ensure the column chemistry (e.g., C18) is appropriate for the separation.
Low Recovery of the CompoundThe compound may be precipitating in the system or adsorbing irreversibly to the column. Ensure the mobile phase is a good solvent for the sample. Check for leaks in the system.

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of Diterpenoids from Isodon Species

This protocol is a general guideline based on methods for isolating diterpenoids from Isodon excisoides.[2]

  • Extraction:

    • Air-dry and powder the aerial parts of the Isodon plant (e.g., 5 kg).

    • Decoct the powdered material with water (e.g., 160 L) three times for 1.5 hours each at 100°C.

    • Combine the aqueous extracts and evaporate under reduced pressure to a concentration equivalent to 0.1 g/mL of the crude drug.

  • Macroporous Resin Chromatography (Enrichment):

    • Apply the concentrated extract to a D-101 macroporous resin column.

    • Wash the column with water to remove highly polar impurities.

    • Elute the column sequentially with increasing concentrations of ethanol (e.g., 50%, 70%, and 95% EtOH) to obtain fractions with varying polarities. The 50% and 70% ethanol fractions are often rich in diterpenoids.

  • Fractionation of the Enriched Extract:

    • Take the 50% ethanol fraction (e.g., 30 g) and subject it to column chromatography over MCI gel.

    • Elute with a stepwise gradient of methanol in water (e.g., 45:55, 70:30, 100:0) to yield several sub-fractions.

Protocol 2: Silica Gel Column Chromatography for this compound Isolation
  • Column Preparation:

    • Prepare a slurry of silica gel (200-300 mesh) in the initial mobile phase (e.g., a mixture of petroleum ether and acetone).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the dried sub-fraction from the previous step in a minimal amount of solvent.

    • Alternatively, for samples with poor solubility, perform a "dry-loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[10]

  • Elution and Fraction Collection:

    • Elute the column with a gradient of increasing polarity (e.g., starting with petroleum ether-acetone 30:1 and gradually increasing the proportion of acetone).

    • Collect fractions of a fixed volume and monitor the composition of each fraction by TLC.

    • Combine fractions containing the compound of interest based on the TLC analysis.

  • Further Purification:

    • Repeat the column chromatography on the combined fractions using different solvent systems or stationary phases (e.g., Sephadex LH-20) until a partially purified product is obtained.

Visualizations

experimental_workflow start Dried & Powdered Isodon Plant Material extraction Extraction (e.g., 95% Ethanol or Hot Water) start->extraction partitioning Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate) extraction->partitioning crude_extract Crude Diterpenoid Extract (Ethyl Acetate Fraction) partitioning->crude_extract column_chrom Column Chromatography (Silica Gel, MCI Gel) crude_extract->column_chrom fractions Combined Fractions Containing this compound column_chrom->fractions prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A generalized experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Was the solvent system optimized with TLC? start->check_tlc optimize_solvent Optimize solvent system (adjust polarity). check_tlc->optimize_solvent No check_loading Was the column overloaded? check_tlc->check_loading Yes optimize_solvent->start reduce_load Reduce sample load. check_loading->reduce_load Yes check_packing Is the column packed correctly (no channels)? check_loading->check_packing No reduce_load->start repack_column Repack the column carefully. check_packing->repack_column No check_stability Is the compound stable on silica? check_packing->check_stability Yes repack_column->start use_alt_phase Use deactivated silica or an alternative stationary phase. check_stability->use_alt_phase No success Improved Separation check_stability->success Yes use_alt_phase->start

Caption: A logical troubleshooting workflow for column chromatography issues.

signaling_pathway pterokaurane_r This compound cell Cancer Cell pterokaurane_r->cell pi3k_akt PI3K/Akt Pathway cell->pi3k_akt inhibition mapk MAPK Pathway cell->mapk inhibition proliferation Cell Proliferation & Survival pi3k_akt->proliferation apoptosis Apoptosis (Programmed Cell Death) pi3k_akt->apoptosis mapk->proliferation mapk->apoptosis

Caption: A simplified diagram of potential signaling pathways affected by this compound.

References

avoiding degradation of Pterokaurane R during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterokaurane R and other related Pterokaurane-type diterpenoids. The information provided is designed to help you avoid degradation of your target compounds during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are Pterokaurane-type diterpenoids and what makes them susceptible to degradation?

Pterokaurane-type diterpenoids are a class of natural products belonging to the larger group of ent-kaurane diterpenoids. They are characterized by a specific tetracyclic carbon skeleton. Compounds such as pterokaurane M1-M3 have been isolated from ferns of the Pteris genus.[1][2] Their susceptibility to degradation stems from the presence of various functional groups, which can be sensitive to heat, pH changes, oxidation, and light. Structural rearrangements of the kaurane skeleton are also a possibility under certain conditions.[3][4][5]

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

Several factors can contribute to the degradation of this compound. These include:

  • Elevated Temperatures: Many diterpenoids are thermolabile. High temperatures used during extraction or solvent evaporation can lead to degradation, such as oxidation or the loss of functional groups.[6][7]

  • Extreme pH: Both acidic and alkaline conditions can catalyze degradation reactions, such as hydrolysis of ester groups or rearrangement of the carbon skeleton.

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of sensitive functional groups, especially if the extraction is prolonged. The presence of metal ions can also catalyze oxidative degradation.

  • Light Exposure: Certain compounds are photosensitive and can degrade upon exposure to UV or even visible light.

  • Inappropriate Solvent Selection: The choice of solvent can influence the stability of the target compound. Protic solvents, for example, may participate in degradation reactions.

Q3: I am observing a low yield of this compound in my extract. What could be the issue?

Low yields can be attributed to several factors beyond degradation, including:

  • Incomplete Extraction: The solvent system used may not be optimal for solubilizing this compound from the plant matrix. The duration of extraction and the particle size of the plant material also play a crucial role.

  • Adsorption to Solid Matrix: The compound might be adsorbing to the solid plant material or to filtration aids.

  • Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, trapping the compound of interest and leading to poor recovery.

Q4: I am seeing unexpected peaks in my chromatogram after purification. Could these be degradation products?

Yes, it is highly likely that new, unexpected peaks are degradation products. Common degradation pathways for ent-kaurane diterpenoids include oxidation (e.g., introduction of keto groups) and the loss of methyl groups.[3] To confirm this, you can perform forced degradation studies under controlled conditions (e.g., heat, acid, base, oxidation) and compare the resulting chromatograms with your sample.

Troubleshooting Guides

Issue 1: Low Extraction Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent Consult literature for solvents used for similar ent-kaurane diterpenoids. Generally, a gradient of solvents from non-polar (e.g., hexane, ethyl acetate) to more polar (e.g., ethanol, methanol) is used for comprehensive extraction.
Insufficient Extraction Time Increase the extraction time. Monitor the extraction kinetics by analyzing aliquots at different time points to determine the optimal duration.
Poor Solvent Penetration Ensure the plant material is finely ground to increase the surface area for solvent contact.
Compound Adsorption If using column chromatography for initial cleanup, ensure the stationary phase is appropriate. Consider using a different adsorbent or pre-treating the sample.
Issue 2: Suspected Degradation During Extraction
Potential Cause Troubleshooting Steps
High Temperature Use low-temperature extraction methods such as maceration at room temperature or ultrasound-assisted extraction (UAE) in a cooled bath. For solvent removal, use a rotary evaporator under reduced pressure and at a low temperature (e.g., < 40°C).
Oxidative Degradation Perform extraction under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the extraction solvent. Store extracts at low temperatures and protected from light.
pH-Mediated Degradation Buffer the extraction solvent to a neutral pH if the compound is known to be sensitive to acids or bases. Avoid strong acids or bases during any subsequent purification steps.
Photodegradation Protect the extraction vessel and subsequent fractions from light by using amber glassware or by covering them with aluminum foil.

Experimental Protocols

Protocol 1: General Extraction of Pterokaurane-type Diterpenoids

This protocol provides a general guideline. Optimization will be required based on the specific plant material and the physicochemical properties of this compound.

  • Preparation of Plant Material: Air-dry the plant material (e.g., fronds of Pteris species) at room temperature in a well-ventilated, dark place. Once dried, grind the material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with a suitable solvent (e.g., 95% ethanol or a mixture of dichloromethane and methanol) at a solid-to-solvent ratio of 1:10 (w/v).

    • Conduct the extraction at room temperature for 24-48 hours with occasional agitation. To minimize oxidation, the extraction vessel can be purged with nitrogen.

    • Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Fractionation: The crude extract can be further fractionated by liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Selection: Silica gel is a commonly used stationary phase for the separation of diterpenoids.

  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract or a fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine fractions containing the compound of interest based on the TLC profile and analyze them further using techniques like HPLC, NMR, and MS for structure elucidation.

Visualizations

Extraction_Workflow PlantMaterial Dried & Powdered Plant Material SolventExtraction Solvent Extraction (e.g., Maceration with Ethanol) PlantMaterial->SolventExtraction Filtration Filtration SolventExtraction->Filtration SolventRemoval Solvent Removal (< 40°C, Reduced Pressure) Filtration->SolventRemoval CrudeExtract Crude Extract SolventRemoval->CrudeExtract Fractionation Liquid-Liquid Fractionation CrudeExtract->Fractionation Purification Column Chromatography Fractionation->Purification PureCompound Pure this compound Purification->PureCompound Degradation_Pathway PterokauraneR This compound (Stable) DegradationProductA Oxidized Product (e.g., Ketone formation) PterokauraneR->DegradationProductA Heat, O2 DegradationProductB Rearranged Skeleton PterokauraneR->DegradationProductB Acid/Base DegradationProductC Loss of Functional Group (e.g., Demethylation) PterokauraneR->DegradationProductC Heat Troubleshooting_Logic Start Low Yield or Suspected Degradation CheckTemp High Temperature? Start->CheckTemp ReduceTemp Use Low-Temp Method CheckTemp->ReduceTemp Yes CheckOxidation Exposure to Air? CheckTemp->CheckOxidation No ReduceTemp->CheckOxidation InertAtmosphere Use Inert Gas / Antioxidants CheckOxidation->InertAtmosphere Yes CheckpH Extreme pH? CheckOxidation->CheckpH No InertAtmosphere->CheckpH BufferSolvent Use Neutral pH Buffer CheckpH->BufferSolvent Yes OptimizeSolvent Optimize Solvent System CheckpH->OptimizeSolvent No BufferSolvent->OptimizeSolvent End Improved Yield & Stability OptimizeSolvent->End

References

Technical Support Center: Spectroscopic Analysis of Pterokaurane R

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the spectroscopic analysis of Pterokaurane R. The following data is based on a hypothetical this compound structure, a representative of the pterokaurane class of diterpenoids, to illustrate common challenges and their solutions in spectroscopic analysis.

Hypothetical Spectroscopic Data for this compound

To facilitate this guide, we will use a plausible, hypothetical dataset for this compound, a compound with a pterokaurane skeleton.

Molecular Formula: C₂₀H₂₈O₄

Molecular Weight: 348.43 g/mol

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
5.25br s1HH-17a
4.98br s1HH-17b
4.52d1H7.5H-7
3.88s3H-OCH₃
3.65d1H11.0H-19a
3.32d1H11.0H-19b
2.54m1HH-13
2.10ddd1H12.5, 7.5, 2.5H-6a
1.85m1HH-12a
1.76s3HH-20
1.65m2HH-1, H-12b
1.50m2HH-2
1.42m1HH-6b
1.33m1HH-9
1.25s3HH-18
1.18m1HH-5
1.05m2HH-3
0.95d3H6.5H-16
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon TypeAssignment
178.2CC-19 (Ester C=O)
155.4CC-8
106.8CH₂C-17
85.1CHC-7
72.5CC-4
60.3CH₂C-19
58.9CHC-5
55.4CH₃-OCH₃
52.1CC-10
48.7CHC-9
42.3CH₂C-1
40.1CH₂C-3
38.5CC-11
35.6CHC-13
33.8CH₂C-6
28.9CH₃C-18
25.4CH₂C-12
22.1CH₃C-20
18.7CH₂C-2
16.5CH₃C-16
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
Spectroscopic TechniqueObserved DataInterpretation
Mass Spectrometry (ESI-MS) m/z 349.2010 [M+H]⁺Confirms molecular formula C₂₀H₂₈O₄
Infrared (IR) Spectroscopy 3450 cm⁻¹ (broad), 1735 cm⁻¹, 1645 cm⁻¹, 1100 cm⁻¹-OH group, Ester C=O, C=C, C-O stretching

Troubleshooting Guides and FAQs

¹H NMR Spectroscopy

Q1: Why are some of my proton signals overlapping, making interpretation difficult?

A1: Signal overlapping in ¹H NMR is common in complex molecules like this compound. Here are a few troubleshooting steps:

  • Increase Spectrometer Frequency: If possible, acquire the spectrum on a higher field instrument (e.g., 600 MHz or higher). This will increase the chemical shift dispersion and may resolve overlapping signals.

  • 2D NMR Experiments: Perform 2D NMR experiments such as COSY and HSQC. A COSY spectrum will show correlations between coupled protons, helping to trace out spin systems even with overlap. An HSQC spectrum correlates protons to their directly attached carbons, which can help differentiate overlapping proton signals if the carbons have different chemical shifts.

  • Change Solvent: Using a different deuterated solvent (e.g., benzene-d₆, DMSO-d₆) can induce different chemical shifts (solvent-induced shifts) and may resolve overlapping signals.

Q2: The integration of my hydroxyl proton is not a whole number. What should I do?

A2: The integration of exchangeable protons like hydroxyls (-OH) and amines (-NH₂) can be unreliable due to chemical exchange with trace amounts of water in the solvent.

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing the -OH signal to disappear or significantly decrease in intensity. This confirms the presence of the hydroxyl group.

Q3: I am having trouble assigning the quaternary carbon signals. How can I do this?

A3: Quaternary carbons do not have attached protons and therefore do not show up in an HSQC spectrum.

  • HMBC Experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for assigning quaternary carbons. This experiment shows correlations between protons and carbons that are two or three bonds away. By observing correlations from known proton signals to a quaternary carbon, you can confidently assign its chemical shift.

¹³C NMR Spectroscopy

Q1: Some of my ¹³C NMR signals are very weak, especially the quaternary carbons. How can I improve their signal-to-noise ratio?

A1: The long relaxation times of quaternary carbons can lead to weak signals.

  • Increase Scan Number: The simplest solution is to increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.

  • Adjust Relaxation Delay: Increase the relaxation delay (d1) in your acquisition parameters. A longer delay allows the quaternary carbons to fully relax between pulses, leading to a stronger signal. A delay of 5-10 seconds is often sufficient.

  • Use a Different Pulse Program: Consult your NMR facility manager about using pulse programs specifically designed to enhance quaternary carbon signals.

Q2: How can I differentiate between CH, CH₂, and CH₃ groups in my ¹³C NMR spectrum?

A2:

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are the most effective way to distinguish between different carbon types.

    • DEPT-90: Only shows signals from CH carbons.

    • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed in DEPT spectra.

Mass Spectrometry

Q1: I am not observing the molecular ion peak in my mass spectrum.

A1: The molecular ion (M⁺) can sometimes be unstable and fragment easily.

  • Use a Softer Ionization Technique: If you are using a hard ionization technique like Electron Ionization (EI), switch to a softer method such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). These techniques are less likely to cause fragmentation and are more likely to show the molecular ion or a protonated/adducted molecule (e.g., [M+H]⁺, [M+Na]⁺).

  • Check for Adducts: In ESI, look for common adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺).

Infrared (IR) Spectroscopy

Q1: My IR spectrum has a very broad peak around 3400 cm⁻¹. What does this indicate?

A1: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of an O-H stretching vibration from an alcohol or a carboxylic acid, indicating the presence of a hydroxyl group in your molecule. The broadening is due to hydrogen bonding.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard ¹H NMR spectrum with 16-32 scans.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and pick the peaks.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Set an appropriate relaxation delay (e.g., 2 seconds).

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse programs for each 2D experiment.

    • Optimize the acquisition parameters (e.g., number of increments, number of scans) based on the sample concentration.

    • Process the 2D data using the appropriate software.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and any other adducts or fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film): Dissolve a small amount of this compound in a volatile solvent (e.g., chloroform). Cast a thin film of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

  • Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer.

  • Background Subtraction: Acquire a background spectrum of the empty salt plate.

  • Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Sample This compound NMR NMR (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Data_Processing Data Processing NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Signaling_Pathway Pterokaurane_R This compound Receptor Cell Surface Receptor Pterokaurane_R->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response Leads to

Validation & Comparative

Validating the Biological Activity of Pterokaurane R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Pterokaurane R, a representative of the ent-kaurane diterpenoid class of natural products, with alternative compounds. The data presented is compiled from various studies to offer a comprehensive overview of its potential therapeutic applications, primarily focusing on its cytotoxic and anti-inflammatory properties. This compound and related compounds are predominantly isolated from ferns of the Pteris genus, notably Pteris semipinnata.

Executive Summary

Ent-kaurane diterpenoids, exemplified by compounds isolated from Pteris species (referred to here as this compound), have demonstrated significant cytotoxic effects against various cancer cell lines and notable anti-inflammatory activity. This guide compares the performance of these compounds against pterosins, another class of natural products found in Pteris species, and standard clinical drugs—Doxorubicin for cytotoxicity and Dexamethasone for anti-inflammatory effects. The evidence suggests that this compound holds promise as a scaffold for the development of novel therapeutic agents.

Cytotoxicity Analysis

Ent-kaurane diterpenoids have been shown to induce apoptosis and ferroptosis in cancer cells, often through the modulation of key signaling pathways such as PI3K/Akt and ERK1/2.[1][2][3] The cytotoxic activity is compared with Doxorubicin, a widely used chemotherapy agent, and pterosins.

Comparative Cytotoxicity Data
Compound/DrugCell LineIC50 (µM)Reference
This compound (Representative ent-kaurane diterpenoids)
Compound 6F (P. semipinnata)SPC-A-1 (Lung Adenocarcinoma)0.115 µg/mL[1]
HePG II (Liver Adenocarcinoma)0.343 µg/mL[1]
BEL-7402 (Liver Adenocarcinoma)0.221 µg/mL[1]
CNE-2Z (Nasopharyngeal Carcinoma)0.328 µg/mL[1]
MGC-803 (Gastric Adenocarcinoma)0.590 µg/mL[1]
Longikaurin ACAL27 (Oral Squamous Carcinoma)1.98 (48h)[2]
TCA-8113 (Oral Squamous Carcinoma)2.89 (48h)[2]
Pterosin Analogs
Creticolacton A (P. cretica)HCT-116 (Colon Cancer)22.4
13-hydroxy-2(R),3(R)-pterosin L (P. cretica)HCT-116 (Colon Cancer)15.8
Standard Drug
DoxorubicinU2OS (Osteosarcoma)~0.1[4]
MG-63 (Osteosarcoma)~0.1[4]
AC16 (Cardiac cells)1-10 (depending on assay)[5]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway for ent-kaurane Diterpenoid-Induced Cytotoxicity

G ent_kaurane ent-kaurane diterpenoid (this compound) pi3k PI3K ent_kaurane->pi3k inhibits erk ERK1/2 ent_kaurane->erk activates bcl2 Bcl-2 ent_kaurane->bcl2 inhibits bax Bax ent_kaurane->bax activates akt Akt pi3k->akt mtor mTOR akt->mtor akt->bcl2 inhibits bcl2->bax inhibits casp9 Caspase-9 bax->casp9 casp3 Caspase-3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

This compound Cytotoxicity Pathway

Anti-inflammatory Activity Analysis

Ent-kaurane diterpenoids have been reported to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the modulation of pro-inflammatory cytokines.[8][9] This activity is compared with Dexamethasone, a potent corticosteroid, and other natural compounds.

Comparative Anti-inflammatory Data
Compound/DrugAssayCell Line/ModelIC50 (µM)Reference
This compound (Representative ent-kaurane diterpenoids)
Compound 1 (P. multifida)NO InhibitionLPS-activated BV-2 microglia13.9[10]
Compound 7 (P. multifida)NO InhibitionLPS-activated BV-2 microglia10.8[10]
Standard Drug
DexamethasoneInhibition of pro-inflammatory cytokinesVaries depending on modelVaries[11][12]

Note: The anti-inflammatory activity of Dexamethasone is well-established, and its potency can vary significantly depending on the specific inflammatory model and endpoint measured.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitrite, a stable and oxidized product of NO, in cell culture supernatants using the Griess reagent.

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate overnight.[13]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Dexamethasone) for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[13][14]

  • Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).[13]

  • Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.[13]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to LPS-stimulated cells without any treatment.

Signaling Pathway for ent-kaurane Diterpenoid Anti-inflammatory Action

G lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb activates inos iNOS nfkb->inos upregulates cox2 COX-2 nfkb->cox2 upregulates pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->pro_inflammatory_cytokines upregulates ent_kaurane ent-kaurane diterpenoid (this compound) ent_kaurane->nfkb inhibits no Nitric Oxide (NO) inos->no

This compound Anti-inflammatory Pathway

Conclusion

The available data indicates that this compound, as a representative of ent-kaurane diterpenoids, exhibits potent cytotoxic and anti-inflammatory activities. Its performance in in vitro assays suggests it could be a valuable lead compound for the development of new anticancer and anti-inflammatory drugs. Further research, including in vivo studies and direct comparative analyses in standardized assays, is warranted to fully elucidate its therapeutic potential and mechanism of action.

References

Pterokaurane R: A Comparative Analysis of its Inhibitory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological inhibitory activities of Pterokaurane R, an ent-kaurane diterpenoid, against known inhibitors in the fields of anti-inflammatory and cytotoxic research. The information is presented to aid in the evaluation of its potential as a therapeutic agent.

Executive Summary

This compound, isolated from Pteris multifida, has demonstrated anti-inflammatory properties through the inhibition of nitric oxide (NO) production. This activity suggests a potential role as an inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory pathway. While direct cytotoxic data for this compound is not extensively available, the broader class of ent-kaurane diterpenoids, including compounds from the same plant, exhibits significant cytotoxic effects against a range of cancer cell lines. This guide compares the inhibitory profile of this compound with established iNOS inhibitors and the cytotoxic potential of related diterpenoids against the well-known chemotherapeutic agent, doxorubicin.

Anti-Inflammatory Activity: A Comparison with Known iNOS Inhibitors

This compound has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells, with a half-maximal inhibitory concentration (IC50) of > 40 μM. This section compares its activity with well-characterized iNOS inhibitors.

CompoundTargetIC50 ValueCell Line/System
This compound iNOS (putative) > 40 µM LPS-stimulated BV-2 microglia
L-NAMENOS (non-selective)~70 µM (general NOS)Purified brain NOS
iNOSKᵢ = 4.4 µMMurine iNOS
AminoguanidineiNOS~2.1 µMMouse iNOS
GW274150iNOS~2.19 µM (human)Human iNOS

Potential Cytotoxic Activity: A Comparative Look at ent-Kaurane Diterpenoids

While specific cytotoxic data for this compound is limited, numerous studies have demonstrated the potent anti-proliferative effects of other ent-kaurane diterpenoids isolated from the same genus (Pteris) and other plant sources. This section provides a comparative overview of the cytotoxic potential of this class of compounds against various human cancer cell lines, with doxorubicin as a reference compound.

Compound Class / Specific CompoundCell LineIC50 Value (µM)
This compound (potential) - Data not available
ent-Kaurane Diterpenoids (from Isodon)HepG21.4 - 85.2
A5492.3 - 30.7
MCF-712.5 (for a specific ent-kaurane)
HeLaData available for related compounds
Doxorubicin HepG2 0.45 - 12.18
A549 >20 (resistant), 0.01783 (sensitive)
MCF-7 0.68 - 8.3
HeLa 0.374 - 2.92

Experimental Protocols

Nitric Oxide Production Inhibition Assay (Griess Assay)

Objective: To determine the inhibitory effect of a test compound on nitric oxide production in LPS-stimulated macrophage or microglial cells.

Methodology:

  • Cell Culture: BV-2 microglial cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce iNOS expression and NO production. Control wells without LPS are included.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Nitrite Measurement:

    • 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

    • The plate is incubated at room temperature for 10 minutes in the dark.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, an indicator of NO production, is calculated from a sodium nitrite standard curve. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.[1][2][3][4][5]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a test compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG2, A549, MCF-7, HeLa) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated overnight.

  • Compound Exposure: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Anti-inflammatory Pathway cluster_1 Inhibitory Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes conversion of L_Arginine L-Arginine L_Arginine->NO Inflammation Inflammation NO->Inflammation Pterokaurane_R This compound Pterokaurane_R->iNOS_protein Inhibits Known_Inhibitors Known iNOS Inhibitors (L-NAME, Aminoguanidine, etc.) Known_Inhibitors->iNOS_protein Inhibit

Caption: Signaling pathway of LPS-induced nitric oxide production and the inhibitory action of this compound and known inhibitors.

G cluster_workflow Cytotoxicity Assay Workflow start Seed Cancer Cells in 96-well plate treat Treat with This compound / Known Inhibitor start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze

Caption: General experimental workflow for determining the cytotoxicity of this compound and known inhibitors using the MTT assay.

G cluster_activities Biological Activities cluster_targets Molecular Targets / Effects Pterokaurane_R This compound Anti_Inflammatory Anti-inflammatory Activity Pterokaurane_R->Anti_Inflammatory Cytotoxic Potential Cytotoxic Activity Pterokaurane_R->Cytotoxic Hypothesized iNOS_Inhibition iNOS Inhibition (↓ NO Production) Anti_Inflammatory->iNOS_Inhibition via Apoptosis_Induction Apoptosis Induction (in Cancer Cells) Cytotoxic->Apoptosis_Induction via

Caption: Logical relationship between this compound and its observed and potential biological activities and molecular targets.

References

Pterokaurane Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pterokaurane diterpenoids, a class of natural products predominantly isolated from plants of the Pteris genus, have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pterokaurane analogs, focusing on their cytotoxic and anti-inflammatory effects. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

Comparative Analysis of Biological Activity

The biological efficacy of pterokaurane analogs is intrinsically linked to their chemical structures. Modifications to the core pterokaurane skeleton, particularly substitutions on the A, B, C, and D rings, can significantly influence their cytotoxic and anti-inflammatory potential.

Cytotoxic Activity

The cytotoxicity of pterokaurane and related ent-kaurane diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below. A consistent finding is the importance of the α,β-unsaturated ketone moiety in the D-ring for potent cytotoxic activity. For instance, ent-kaurane diterpenoids possessing a 15-oxo-16-ene system have demonstrated significant apoptosis-inducing effects in colorectal cancer cells.[1] Furthermore, the presence and position of hydroxyl groups on the diterpenoid scaffold also play a crucial role in modulating cytotoxicity.

Compound/AnalogCell LineIC50 (µM)Reference
Pterisolic Acid GHCT-1164.07 (72h)[2]
11β-hydroxy-ent-16-kaurene-15-oneHepG2-[3]
Decrescensin ASW4800.46[4]
ent-kaurane with 15-oxo-16-eneCaco-2, LS180-[1]
Anti-inflammatory Activity

Several pterokaurane and ent-kaurane diterpenoids exhibit notable anti-inflammatory properties, primarily assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibitory concentration (IC50) values for NO inhibition are presented below. These compounds often exert their effects by modulating key inflammatory pathways, such as the NF-κB signaling cascade.

Compound/AnalogAssayIC50 (µM)Reference
Xerophilusin ANO Inhibition (RAW 264.7)0.60[5]
Xerophilusin BNO Inhibition (RAW 264.7)0.23[5]
Longikaurin BNO Inhibition (RAW 264.7)0.44[5]
Xerophilusin FNO Inhibition (RAW 264.7)0.67[5]
Rubescensin BNF-κB Nuclear Translocation3.073[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of pterokaurane analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pterokaurane analogs for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Assay (Nitric Oxide Assay)

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in RAW 264.7 macrophages.

  • Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and incubated.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the pterokaurane analogs for 1 hour, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Griess Reagent Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The cytotoxic and anti-inflammatory effects of pterokaurane analogs are mediated through the modulation of specific signaling pathways.

Apoptosis Signaling Pathway

Several ent-kaurane diterpenoids induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This ROS production can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn triggers the apoptotic cascade.[1] Pterisolic acid G, for instance, has been shown to induce apoptosis by increasing the expression of the tumor suppressor protein p53 and decreasing the activity of the pro-survival transcription factor NF-κB (p65 subunit).[7]

apoptosis_pathway Pterokaurane Analog Pterokaurane Analog ROS Generation ROS Generation Pterokaurane Analog->ROS Generation p53 Upregulation p53 Upregulation Pterokaurane Analog->p53 Upregulation NF-kB (p65) Inhibition NF-kB (p65) Inhibition Pterokaurane Analog->NF-kB (p65) Inhibition JNK Activation JNK Activation ROS Generation->JNK Activation Apoptosis Apoptosis JNK Activation->Apoptosis p53 Upregulation->Apoptosis NF-kB (p65) Inhibition->Apoptosis

Caption: Proposed mechanism of pterokaurane-induced apoptosis.

NF-κB Signaling Pathway

The anti-inflammatory activity of many pterokaurane analogs is attributed to their ability to inhibit the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain ent-kaurane diterpenoids have been shown to inhibit the degradation of IκBα and prevent the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory response.[5][6]

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK Activation IKK Activation TLR4->IKK Activation IkBa Degradation IkBa Degradation IKK Activation->IkBa Degradation NF-kB Translocation NF-kB Translocation IkBa Degradation->NF-kB Translocation Pro-inflammatory Genes Pro-inflammatory Genes NF-kB Translocation->Pro-inflammatory Genes Pterokaurane Analog Pterokaurane Analog Pterokaurane Analog->IKK Activation Pterokaurane Analog->IkBa Degradation

Caption: Inhibition of the NF-κB pathway by pterokaurane analogs.

Experimental Workflow for SAR Studies

A typical workflow for investigating the structure-activity relationship of pterokaurane analogs is outlined below. This process involves the isolation or synthesis of analogs, followed by a series of in vitro assays to determine their biological activity and elucidate their mechanism of action.

sar_workflow cluster_0 Compound Generation cluster_1 Biological Evaluation cluster_2 Mechanism of Action Isolation/Synthesis Isolation/Synthesis Structural Modification Structural Modification Isolation/Synthesis->Structural Modification Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Structural Modification->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) Structural Modification->Anti-inflammatory Assay (NO) Apoptosis Assay Apoptosis Assay Cytotoxicity Assay (MTT)->Apoptosis Assay Western Blot (NF-kB) Western Blot (NF-kB) Anti-inflammatory Assay (NO)->Western Blot (NF-kB) SAR Analysis SAR Analysis Apoptosis Assay->SAR Analysis Western Blot (NF-kB)->SAR Analysis

References

A Researcher's Guide to Cross-Validation of Pterokaurane R Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pterokaurane diterpenoids are a class of natural products known for their diverse biological activities. While specific bioassay data for a novel compound designated "Pterokaurane R" is not yet extensively available in public databases, researchers can anticipate a range of potential therapeutic effects based on the activities of structurally similar compounds. This guide provides a framework for the cross-validation of key bioassays to characterize the cytotoxic, anti-inflammatory, and antimicrobial properties of a novel pterokaurane diterpenoid, such as this compound. The cross-validation of multiple assays is critical for confirming the bioactivity and elucidating the potential mechanism of action of a new chemical entity.

This guide offers detailed experimental protocols for a panel of relevant in vitro bioassays. It also presents a hypothetical data comparison to illustrate how results from these different assays can be integrated to build a comprehensive biological profile of the compound.

Comparative Bioactivity Data

To effectively compare the bioactivities of this compound across different assays, it is essential to present the quantitative results in a clear and standardized format. The following table provides a hypothetical summary of results from cytotoxic, anti-inflammatory, and antimicrobial assays. Such a table allows for a direct comparison of the compound's potency in different biological contexts.

Bioassay Cell Line / Organism Parameter This compound Positive Control
CytotoxicityA549 (Human Lung Carcinoma)IC₅₀ (µM)15.8Doxorubicin (0.5 µM)
MCF-7 (Human Breast Cancer)IC₅₀ (µM)25.2Doxorubicin (1.2 µM)
HEK293 (Human Embryonic Kidney)IC₅₀ (µM)> 100Doxorubicin (8.5 µM)
Anti-inflammatoryRAW 264.7 (Murine Macrophages)IC₅₀ (µM) for NO inhibition8.5Dexamethasone (0.1 µM)
AntimicrobialStaphylococcus aureus (ATCC 29213)MIC (µg/mL)32Vancomycin (1 µg/mL)
Escherichia coli (ATCC 25922)MIC (µg/mL)128Ciprofloxacin (0.015 µg/mL)

Experimental Protocols

Detailed and reproducible methodologies are fundamental to robust scientific research. The following are standard protocols for the bioassays cited in this guide.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include wells for a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][5]

  • Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.[3][4]

  • Assay Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.[6]

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells for a positive control (e.g., dexamethasone) and a vehicle control.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.[3][5] Mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6]

    • Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: A standard curve of sodium nitrite is used to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value is determined from a dose-response curve. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9][10]

  • Microorganisms and Media: Standard bacterial strains such as Staphylococcus aureus (Gram-positive, e.g., ATCC 29213) and Escherichia coli (Gram-negative, e.g., ATCC 25922) are used. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.[9]

  • Assay Procedure:

    • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

    • Inoculate each well with the bacterial suspension. Include wells for a positive control (a standard antibiotic like vancomycin or ciprofloxacin), a growth control (no compound), and a sterility control (no bacteria).

    • Incubate the plates at 35°C for 18-24 hours.[7]

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

  • Data Analysis: The MIC value is reported in µg/mL.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in biological research.

Bioassay_Cross_Validation_Workflow Bioassay Cross-Validation Workflow for this compound cluster_assays Primary Bioassays cluster_validation Cross-Validation and Follow-up Cytotoxicity Cytotoxicity Assay (MTT) Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Selectivity Selectivity Index Calculation (IC50 Normal / IC50 Cancer) Cytotoxicity->Selectivity AntiInflammatory Anti-inflammatory Assay (NO Production) AntiInflammatory->Mechanism Pathway Signaling Pathway Analysis (e.g., NF-κB) AntiInflammatory->Pathway Antimicrobial Antimicrobial Assay (MIC) Antimicrobial->Mechanism PterokauraneR This compound PterokauraneR->Cytotoxicity PterokauraneR->AntiInflammatory PterokauraneR->Antimicrobial

Caption: Workflow for the cross-validation of this compound bioassays.

NFkB_Signaling_Pathway Hypothetical Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p65/p50-IκBα (Inactive) NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active IκBα degradation Transcription Gene Transcription (e.g., iNOS for NO production) NFkB_active->Transcription Translocates & Activates LPS LPS LPS->IKK Activates PterokauraneR This compound PterokauraneR->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Unraveling the Bioactivity of Pterokaurane-like Compounds: A Comparative Analysis of ent-Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

A note on the topic: Initial searches for "Pterokaurane R" did not yield specific independent replication studies. The available scientific literature points to the broader, well-researched class of ent-kaurane diterpenoids , some of which are isolated from plants of the Pteris genus, likely explaining the "Ptero" prefix in the query. This guide therefore provides a comparative analysis of prominent ent-kaurane diterpenoids, focusing on their biological activities, mechanisms of action, and the experimental data supporting these findings. This information is crucial for researchers, scientists, and drug development professionals working on natural product-based therapeutics.

ent-Kaurane diterpenoids are a large family of natural compounds characterized by a tetracyclic carbon skeleton.[1][2] They have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and particularly, anticancer effects.[2][3][4] This guide will focus on a selection of well-studied ent-kaurane diterpenoids to provide a comparative overview of their performance and the experimental basis for these claims.

Comparative Analysis of Biological Activities

The biological activities of ent-kaurane diterpenoids vary based on their specific chemical structures. The following table summarizes the reported activities of several representative compounds.

CompoundBiological ActivityTarget/MechanismSource
Oridonin Anticancer, Anti-inflammatoryTelomerase inhibition, p53 activation, NF-κB inhibition, Akt/mTOR/p70S6K pathway inhibition.[2][5][6]Isodon genus[2]
Eriocalyxin B AnticancerAkt/mTOR/p70S6K signaling pathway inhibition, JAK2/STAT3 phosphorylation inhibition.[2][6]Isodon genus[2]
Kaurenoic Acid Anti-inflammatory, Antibacterial, AntifungalInhibition of cytokine production, NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway activation.[4][7][8]Annonaceae family, Wedelia, Mikania, Xylopia genera[1][4]
Pterokaurane M1 2-O-β-d-glucopyranoside (from Pteris multifida) Anti-neuroinflammatoryInhibition of NO production, reduction of COX-2, PGE₂, TNF-α, IL-1β, and IL-6 levels in LPS-stimulated microglia.[9][10]Pteris multifida[9][10]
11α, 12α-epoxyleukamenin E (EPLE) Anticancer (Colorectal)Downregulation of Wnt-signaling pathway markers (c-myc, axin2, survivin), inhibition of β-catenin transcriptional activity, induction of apoptosis.[6]Salvia cavaleriei[6]

Quantitative Data on Bioactivity

The following table presents quantitative data from various studies, primarily focusing on the cytotoxic and anti-inflammatory effects of selected ent-kaurane diterpenoids.

CompoundCell Line / ModelAssayResult (e.g., IC₅₀)Reference
Pterokaurane M1 2-O-β-d-glucopyranoside LPS-stimulated BV-2 microgliaNitric Oxide (NO) Production InhibitionSignificant inhibition at 10 and 20 µM[10]
Compound 7 (from Pteris multifida) LPS-stimulated BV-2 microgliaNitric Oxide (NO) Production InhibitionSignificant inhibition at 10 and 20 µM[10]
11α, 12α-epoxyleukamenin E (EPLE) HCT-116 and SW480 (Colorectal cancer)CytotoxicityNot specified[6]
Compounds 3, 5, and 11 (from Siegesbeckia pubescens) MB-MDA-231 (Breast cancer)Cell Migration InhibitionIC₅₀ = 4.26, 3.45, and 9.70 µM, respectively[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

1. Cell Viability and Cytotoxicity Assays:

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.

  • Procedure: Cancer cell lines (e.g., HCT-116, SW480, MB-MDA-231) are seeded in 96-well plates and treated with varying concentrations of the ent-kaurane diterpenoid for a specified period (e.g., 24, 48, or 72 hours). Subsequently, MTT solution is added to each well, and the cells are incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

2. Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition):

  • Method: Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglial cells (BV-2).

  • Procedure: BV-2 cells are pre-treated with different concentrations of the test compound for a period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a longer duration (e.g., 24 hours). The amount of nitrite, a stable metabolite of NO, in the culture medium is then quantified using the Griess reagent. The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-only treated control.[10]

3. Western Blot Analysis for Protein Expression:

  • Method: To determine the effect of the compounds on the expression levels of specific proteins involved in signaling pathways (e.g., COX-2, Akt, mTOR, STAT3).

  • Procedure: Cells are treated with the compound of interest and/or a stimulant (e.g., LPS). After treatment, the cells are lysed to extract total proteins. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Measurement of Pro-inflammatory Mediators:

  • Method: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines and mediators (e.g., TNF-α, IL-1β, IL-6, PGE₂).

  • Procedure: The culture supernatants from treated cells (as in the NO inhibition assay) are collected. Commercially available ELISA kits specific for each mediator are used according to the manufacturer's instructions. The absorbance is read on a microplate reader, and the concentrations are determined from a standard curve.[10]

Signaling Pathways and Experimental Workflows

The biological effects of ent-kaurane diterpenoids are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by these compounds, as well as a typical experimental workflow for their characterization.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 Expression NFkB->COX2 NO NO Production NFkB->NO iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines PGE2 PGE₂ Production COX2->PGE2 Pterokaurane ent-Kaurane Diterpenoids Pterokaurane->NFkB Inhibition Pterokaurane->COX2

Caption: Anti-inflammatory signaling pathway modulated by ent-kaurane diterpenoids.

anticancer_pathway cluster_akt Akt/mTOR Pathway cluster_jak JAK/STAT Pathway Akt Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation & Survival p70S6K->Proliferation JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3->Proliferation Oridonin Oridonin / Eriocalyxin B Oridonin->Akt Inhibition Oridonin->JAK2 Inhibition

Caption: Anticancer signaling pathways targeted by select ent-kaurane diterpenoids.

experimental_workflow start Isolation of ent-Kaurane Diterpenoid cell_culture Cell Culture (e.g., Cancer cells, Microglia) start->cell_culture treatment Treatment with Compound cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Griess, ELISA) treatment->anti_inflammatory data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) anti_inflammatory->mechanism mechanism->data_analysis conclusion Conclusion on Bioactivity data_analysis->conclusion

Caption: General experimental workflow for characterizing ent-kaurane diterpenoids.

References

Unveiling Pterokaurane R: A Comparative Analysis of its Natural and Synthetic Forms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances between naturally derived and synthetically produced bioactive compounds is paramount. This guide provides a comprehensive comparison of Pterokaurane R, an ent-kaurane diterpenoid, examining its natural origins and the potential for its chemical synthesis. While the natural form has been isolated and its biological activities are beginning to be explored, a complete head-to-head comparison is currently hampered by the lack of a reported total synthesis of this specific compound.

This compound, also identified as ent-16α,17-dihydroxy-kauran-19-oic acid (CAS 67349-43-3), belongs to the vast and structurally diverse family of ent-kaurane diterpenoids. These natural products have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Natural this compound: Isolation and Biological Profile

Naturally occurring this compound has been successfully isolated from the roots of the fern Pteris multifida. This plant has a history of use in traditional medicine for treating various ailments. The isolation and characterization of this compound from this botanical source provide a benchmark for its chemical identity and a foundation for investigating its therapeutic potential.

Recent studies have begun to shed light on the biological activities of naturally derived this compound and related compounds. Research on extracts from Pteris multifida containing this compound has indicated anti-neuroinflammatory effects. Furthermore, a study on ent-16α,17-dihydroxy-kauran-19-oic acid isolated from Siegesbeckia pubescens demonstrated its capacity to promote epidermal regeneration through the stimulation of keratinocyte stem/progenitor cells via the Akt/ERK signaling pathway. This suggests a potential application in wound healing and dermatology.

The Quest for Synthetic this compound

As of the latest available information, a specific total synthesis for this compound has not been reported in peer-reviewed literature. However, the broader field of synthetic organic chemistry has seen significant advancements in the total synthesis of other structurally complex ent-kaurane diterpenoids. These synthetic strategies often involve intricate multi-step sequences to construct the characteristic tetracyclic ring system and install the various functional groups with precise stereochemistry.

The development of a synthetic route to this compound would be a significant achievement, offering several advantages:

  • Scalable Production: A successful synthesis would enable the production of larger quantities of this compound for extensive preclinical and clinical studies, overcoming the limitations of natural extraction yields.

  • Structural Analogs: Synthesis provides the flexibility to create novel analogs of this compound by modifying its chemical structure. This can lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Confirmation of Structure: A total synthesis provides the ultimate confirmation of the structure and stereochemistry assigned to the natural product.

Comparative Data: A Look at the Broader Class

While a direct comparison of synthetic versus natural this compound is not yet possible, we can draw insights from the broader class of ent-kaurane diterpenoids. The biological activities of these compounds are often attributed to their core scaffold and the nature and position of their functional groups.

PropertyNatural ent-Kaurane DiterpenoidsSynthetic ent-Kaurane Diterpenoids
Source Various plant species, fungi, and liverwortsLaboratory synthesis from simple starting materials
Purity Can vary depending on the extraction and purification methodsTypically high purity after chromatographic purification
Biological Activity Wide range of activities including anti-inflammatory, anticancer, and antimicrobial effects.Often synthesized to confirm the activity of the natural product and to explore structure-activity relationships.
Availability Often limited by the abundance of the source organism and the efficiency of extraction.Potentially scalable to produce large quantities.

Experimental Protocols

The following are generalized experimental protocols relevant to the study of this compound and other ent-kaurane diterpenoids.

Isolation of Natural this compound from Pteris multifida
  • Extraction: Dried and powdered roots of Pteris multifida are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Chromatography: The bioactive fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a specified time.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Nitrite Quantification: After incubation, the amount of nitric oxide (NO) produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value (the concentration required to inhibit 50% of NO production) is determined.

Signaling Pathways and Logical Relationships

The biological effects of ent-kaurane diterpenoids are mediated through their interaction with various cellular signaling pathways. For instance, the epidermal regeneration effect of ent-16α,17-dihydroxy-kauran-19-oic acid is linked to the activation of the Akt/ERK pathway.

experimental_workflow cluster_extraction Natural Product Extraction cluster_synthesis Hypothetical Synthesis cluster_analysis Comparative Analysis Plant_Material Pteris multifida roots Extraction Solvent Extraction Plant_Material->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Purification Chromatography (CC, HPLC) Fractionation->Purification Pterokaurane_R_Natural Natural this compound Purification->Pterokaurane_R_Natural Bioactivity_Assay Biological Activity Assays (e.g., Anti-inflammatory, Cytotoxicity) Pterokaurane_R_Natural->Bioactivity_Assay Starting_Materials Simple Precursors Multi_Step_Synthesis Multi-Step Synthesis Starting_Materials->Multi_Step_Synthesis Pterokaurane_R_Synthetic Synthetic this compound Multi_Step_Synthesis->Pterokaurane_R_Synthetic Pterokaurane_R_Synthetic->Bioactivity_Assay Data_Comparison Data Comparison & Evaluation Bioactivity_Assay->Data_Comparison signaling_pathway Pterokaurane_R This compound (ent-16α,17-dihydroxy-kauran-19-oic acid) EGFR EGFR (Epidermal Growth Factor Receptor) Pterokaurane_R->EGFR Activates PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Proliferation_Migration Keratinocyte Proliferation & Migration Akt->Proliferation_Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Migration Epidermal_Regeneration Epidermal Regeneration Proliferation_Migration->Epidermal_Regeneration

Unveiling the Anti-Cancer Potential of Ent-kaurane Diterpenoids: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Pterokaurane R" did not yield specific results for a compound with that name. The available scientific literature points to a broad class of compounds known as ent-kaurane diterpenoids, which are isolated from various plant sources and exhibit significant anti-cancer properties. This guide, therefore, focuses on the efficacy of representative ent-kaurane diterpenoids in various cancer cell lines, with a particular focus on 11β-hydroxy-ent-16-kaurene-15-one, a promising compound from this class.

Comparative Efficacy of Ent-kaurane Diterpenoids in Cancer Cell Lines

The cytotoxic effects of ent-kaurane diterpenoids have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. Lower IC50 values indicate greater potency.

A study on ent-kaurane diterpenoids isolated from the Chinese liverwort Jungermannia tetragona provides a comprehensive dataset for comparison. The following table summarizes the IC50 values of several of these compounds, including the highly active 11β-hydroxy-ent-16-kaurene-15-one (compound 23), against various cancer cell lines. For context, the efficacy of cisplatin, a commonly used chemotherapy drug, is also included where data is available.

CompoundHepG2 (Liver Cancer) IC50 (µM)A2780 (Ovarian Cancer) IC50 (µM)786-0 (Kidney Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HBE (Normal Lung) IC50 (µM)
11β-hydroxy-ent-16-kaurene-15-one (23) 3.2 ± 0.32.1 ± 0.24.5 ± 0.55.8 ± 0.6> 20
Compound 1 4.1 ± 0.43.5 ± 0.36.2 ± 0.77.1 ± 0.8> 20
Compound 2 5.3 ± 0.64.8 ± 0.57.9 ± 0.98.5 ± 1.0> 20
Compound 3 6.8 ± 0.75.9 ± 0.69.1 ± 1.110.2 ± 1.2> 20
Cisplatin Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Data is presented as the mean ± standard deviation from triplicate experiments.[1]

Another study on 8,9-seco-ent-kaurane diterpenoids demonstrated potent activity against triple-negative breast cancer (TNBC) cell lines, with one compound exhibiting comparable activity to doxorubicin but with better selectivity.[2] Furthermore, certain ent-kaurane diterpenoids have been shown to sensitize cancer cells to conventional chemotherapeutic agents like doxorubicin, suggesting a potential for combination therapies.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of ent-kaurane diterpenoids.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the ent-kaurane diterpenoid or a control vehicle (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[4][5][6][7]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the ent-kaurane diterpenoid at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC (fluorescein isothiocyanate) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are identified based on their fluorescence:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[8][9][10][11]

Signaling Pathways and Mechanisms of Action

Ent-kaurane diterpenoids primarily induce cancer cell death through the intrinsic (mitochondrial) pathway of apoptosis. The general mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent activation of a caspase cascade.

Intrinsic_Apoptosis_Pathway ent_kaurane ent-Kaurane Diterpenoid ros ↑ Reactive Oxygen Species (ROS) ent_kaurane->ros Induces bax Bax (Pro-apoptotic) ent_kaurane->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) ent_kaurane->bcl2 Downregulates mitochondrion Mitochondrion ros->mitochondrion Causes stress cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization apaf1 Apaf-1 caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 apaf1->caspase9 procaspase9 Pro-caspase-9 procaspase9->caspase9 procaspase3 Pro-caspase-3 caspase9->procaspase3 Activates caspase3 Caspase-3 (Executioner) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by ent-kaurane diterpenoids.

Studies on compounds like 11β-hydroxy-ent-16-kaurene-15-one have shown that they increase intracellular ROS levels, leading to a loss of mitochondrial membrane potential.[1] This disruption of the mitochondria triggers the release of pro-apoptotic factors like cytochrome c. Released cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[12][13]

The pro-apoptotic activity of these compounds is also associated with the regulation of the Bcl-2 family of proteins. Ent-kaurane diterpenoids have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, further promoting the mitochondrial-mediated cell death pathway.[13][14]

Experimental Workflow

The general workflow for evaluating the anti-cancer efficacy of a novel ent-kaurane diterpenoid is as follows:

Experimental_Workflow start Start: Isolate/Synthesize ent-Kaurane Diterpenoid cell_culture Culture Cancer Cell Lines start->cell_culture mtt_assay MTT Assay for Cell Viability (IC50) cell_culture->mtt_assay apoptosis_assay Annexin V/PI Staining for Apoptosis mtt_assay->apoptosis_assay Based on IC50 mechanism_study Mechanism of Action Studies (e.g., Western Blot for proteins, ROS measurement) apoptosis_assay->mechanism_study data_analysis Data Analysis and Comparison mechanism_study->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

Caption: General experimental workflow for assessing anti-cancer efficacy.

This systematic approach allows for the initial screening of cytotoxicity, confirmation of apoptosis induction, and subsequent investigation into the underlying molecular mechanisms. The data generated from these experiments provides a comprehensive profile of the compound's anti-cancer activity and its potential as a therapeutic agent.

References

Safety Operating Guide

Prudent Disposal of Pterokaurane R: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Pterokaurane R was not located in the public domain. The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting and the limited information available about this compound. It is imperative to consult the manufacturer-specific SDS for detailed safety and disposal information before handling this compound.

This compound is a diterpenoid compound available as a powder, soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Due to the lack of specific toxicity data, it must be handled as a potentially hazardous substance. Proper disposal is not merely a regulatory requirement but a critical component of laboratory safety and environmental responsibility.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

  • Closed-toe shoes

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must follow established hazardous waste management protocols.[3][4][5][6][7]

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder, and any labware (e.g., weigh boats, pipette tips, contaminated gloves) that has come into direct contact with the powder, should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound and any solvent rinses of containers must be collected as liquid hazardous waste. Do not mix halogenated and non-halogenated solvent waste streams unless permitted by your institution's waste management guidelines.[7]

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The first rinseate is considered hazardous and must be collected for disposal.[3][4][6] Subsequent rinses may also need to be collected depending on institutional policy. After thorough rinsing and air-drying, deface or remove the original label and dispose of the container as directed by your safety officer.[3][6]

2. Waste Container Management:

  • Select a waste container that is in good condition, free of leaks, and compatible with the chemical waste.[4] For this compound solutions, use a container compatible with the solvent used.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[4] Avoid using abbreviations or chemical formulas.

  • Keep the waste container securely closed at all times, except when adding waste.[3][4][6][7]

3. Storage Pending Disposal:

  • Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials.[3][5]

  • Utilize secondary containment for all liquid hazardous waste to prevent the spread of potential spills.[3][4]

  • Adhere to your institution's limits on the volume of hazardous waste stored in the laboratory.[3]

4. Requesting Waste Pickup:

  • Once the waste container is full (typically recommended to be no more than ¾ full) or has reached the storage time limit, submit a request for waste collection to your institution's Environmental Health and Safety (EHS) department.[3][5]

Key Disposal Parameters

ParameterGuidelineSource
Waste Container Labeling Must include "Hazardous Waste" and full chemical names.[4]
Container Status Keep closed except when adding waste.[3][4][6][7]
Liquid Waste Storage Must be in secondary containment.[3][4]
Maximum Lab Storage Volume Typically around 10 gallons, but verify with institutional policy.[3]
Empty Container Rinsing Triple-rinse; the first rinse must be collected as hazardous waste.[3][4][6]
Disposal Methods to Avoid Do not dispose of via sewer, evaporation, or in regular trash.[3][7]

Experimental Workflow: Disposal of this compound

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C This compound Waste Generated B->C D Select Compatible & Labeled Hazardous Waste Container C->D E Segregate Waste Streams (Solid, Liquid, Sharps) D->E F Keep Container Closed When Not in Use E->F G Store in Designated & Ventilated Area F->G H Use Secondary Containment for Liquids G->H I Container Full or Storage Time Limit Reached H->I J Request Waste Pickup from EHS I->J K EHS Collects Waste J->K

Caption: Workflow for the safe disposal of this compound waste.

This guide provides a framework for the responsible disposal of this compound. Always prioritize safety and adhere to the specific guidelines set forth by your institution's Environmental Health and Safety department.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.